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4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine Documentation Hub

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Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine?

For Researchers, Scientists, and Drug Development Professionals Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and demonstrating a wide spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and demonstrating a wide spectrum of biological activities. This guide focuses on a specific, albeit less documented, derivative: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. While direct experimental data for this exact molecule is sparse in public databases, this document leverages the extensive knowledge of the thieno[2,3-d]pyrimidine core and its closely related analogs to provide a comprehensive technical overview. We will delve into its predicted chemical structure and properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery based on the established pharmacology of this chemical class. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising, yet under-explored, chemical entity.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to adenine, a fundamental component of DNA and RNA, allows it to interact with a variety of biological targets. This has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a broad range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective activities[1]. The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its pharmacological profile.

Chemical Structure and Identification of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Based on standard IUPAC nomenclature, the chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is presented below.

Caption: Chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine
Canonical SMILES CC1=NC2=C(C=C(I)S2)C(=N1)Cl
InChI Key (Predicted)
Molecular Formula C₇H₄ClIN₂S
Molecular Weight 310.54 g/mol

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeJustification from Analogs
Melting Point (°C) 80 - 1004-Chloro-6-methylthieno[2,3-d]pyrimidine has a melting point of 88-91°C[2]. The addition of a bulky iodine atom may slightly alter this.
Boiling Point (°C) >3004-Chloro-6-methylthieno[2,3-d]pyrimidine has a boiling point of 301.3°C at 760 mmHg[2].
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water.This is a common characteristic of halogenated heterocyclic compounds.
Appearance Likely a white to off-white or slightly yellowish crystalline solid.Based on the appearance of similar compounds like 4-Chlorothieno[2,3-d]pyrimidine[3].

Proposed Synthetic Pathway

A plausible synthetic route to 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine can be devised based on established methodologies for the synthesis of the thieno[2,3-d]pyrimidine scaffold. A common approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.

start 2-Amino-5-iodothiophene-3-carbonitrile intermediate1 N-(3-cyano-5-iodothiophen-2-yl)acetamide start->intermediate1 Acetic Anhydride intermediate2 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one intermediate1->intermediate2 Formic Acid / Reflux target 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine intermediate2->target POCl3 / Heat

Caption: Proposed synthetic pathway for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Experimental Protocol Outline:

  • Acetylation of 2-Amino-5-iodothiophene-3-carbonitrile: The starting material, 2-amino-5-iodothiophene-3-carbonitrile, can be acetylated using acetic anhydride to yield N-(3-cyano-5-iodothiophen-2-yl)acetamide.

  • Cyclization to form the Pyrimidinone Ring: The resulting acetamide can then be cyclized in the presence of an acid, such as formic acid under reflux, to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Chlorination: The final step involves the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring. This is typically achieved by heating the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃).

Potential Applications in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing potent biological activity. The specific substitutions in 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine suggest several potential areas of application.

  • Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The chloro and iodo substituents can engage in halogen bonding and other interactions within the ATP-binding pocket of kinases.

  • Anticancer Agents: The core scaffold has been extensively explored for its anticancer properties. Thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antimicrobial and Antiviral Activity: The structural similarity to nucleosides makes this class of compounds interesting candidates for the development of new antimicrobial and antiviral agents.

The presence of the chloro and iodo groups provides two distinct sites for further chemical modification, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

main_compound 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine reaction1 Suzuki Coupling (Boronic Acids) main_compound->reaction1 C4-Cl or C6-I reaction2 Sonogashira Coupling (Alkynes) main_compound->reaction2 C6-I reaction3 Buchwald-Hartwig Amination (Amines) main_compound->reaction3 C4-Cl

Caption: Key reaction sites for further derivatization.

Spectroscopic Characterization Guidance

For researchers who successfully synthesize this compound, the following spectroscopic features are predicted:

  • ¹H NMR: The spectrum is expected to be relatively simple, showing a singlet for the methyl group protons (likely in the range of 2.0-2.5 ppm) and a singlet for the proton on the thiophene ring (likely downfield, in the range of 7.0-8.0 ppm).

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will be upfield, while the carbons of the heterocyclic rings will be in the aromatic region. The carbons attached to the chlorine and iodine atoms will have their chemical shifts influenced by the electronegativity and shielding/deshielding effects of these halogens.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 310.54 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.

Conclusion

4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine represents an intriguing, yet underexplored, member of a pharmacologically significant class of compounds. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach. The versatile reactivity of the chloro and iodo substituents makes this molecule a valuable building block for the synthesis of novel derivatives with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock its full potential in drug discovery and development.

References

  • Ali, E. M., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

  • Chemical-Suppliers. (n.d.). 4-Chloro-6-methylthieno[2,3-d]pyrimidine. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Executive Summary In modern medicinal chemistry, the design of potent and selective kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the purine base of adenosine triphospha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of potent and selective kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the purine base of adenosine triphosphate (ATP) [1]. Among these, the thieno[2,3-d]pyrimidine core has emerged as a structurally robust and highly versatile pharmacophore.

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold diversification. 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS: 2488625-67-6) is a highly specialized, orthogonally reactive building block designed to solve these exact challenges [2]. By strategically placing a reactive chlorine atom at the C4 position and an iodine atom at the C6 position, this intermediate allows for a controlled, step-wise functionalization workflow without the need for complex protecting group strategies. This whitepaper details its physicochemical properties, mechanistic rationale, and field-proven experimental protocols for drug development professionals.

Physicochemical & Structural Profiling

Before deploying any intermediate in a high-throughput synthesis campaign, a rigorous understanding of its baseline properties is required. The presence of heavy halogens (chlorine and iodine) significantly impacts the molecule's lipophilicity, solubility, and reactivity profile [2].

Table 1: Core Chemical Properties
PropertyValueMechanistic Implication
CAS Registry Number 2488625-67-6Unique identifier for procurement and database tracking.
Molecular Formula C₇H₄ClIN₂SDefines the exact atomic composition.
Molecular Weight 310.54 g/mol High molecular weight due to the iodine atom; must be accounted for in atom economy calculations.
Structural Core Thieno[2,3-d]pyrimidineFused bicyclic system acting as a bioisostere for purine.
C4 Substituent Chloro (-Cl)Highly electrophilic center; primed for Nucleophilic Aromatic Substitution (SNAr).
C6 Substituent Iodo (-I)Weak C-I bond; ideal handle for Pd-catalyzed oxidative addition.
C2 Substituent Methyl (-CH₃)Modulates the steric bulk and electronic density near the kinase hinge-binding region.

Mechanistic Rationale in Medicinal Chemistry

The architectural brilliance of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine lies in its orthogonal reactivity . The pyrimidine ring is heavily electron-deficient due to the two nitrogen atoms, which strongly activate the C2 and C4 positions toward nucleophilic attack. Conversely, the thiophene ring is relatively electron-rich, but the C-I bond at C6 is highly susceptible to transition-metal insertion [3].

The Purine Mimicry and Kinase Binding

When designing inhibitors for targets like EGFR, CSF1R, or Mcl-1, the thieno[2,3-d]pyrimidine core anchors the molecule into the ATP-binding pocket (the hinge region) via hydrogen bonding [4].

  • The C4 Position: Displacement of the C4-chloride with an aniline or aliphatic amine directs the new substituent toward the solvent-exposed channel or the specificity pocket.

  • The C6 Position: Cross-coupling at the C6-iodide allows for the extension of the molecule into the hydrophobic pocket II (often utilizing Suzuki-Miyaura or Sonogashira couplings).

  • The C2 Position: The C2-methyl group provides a slight steric bump that can alter the hydration network within the active site, often increasing kinase selectivity compared to an unsubstituted C2 proton [4].

KinaseBinding ATP ATP-Binding Pocket (Kinase Hinge Region) Core Thieno[2,3-d]pyrimidine Core (Purine Mimic) Core->ATP Hydrogen Bonding C4 C4-Substituent (Solvent Channel / Specificity Pocket) Core->C4 SNAr Derivatization C6 C6-Aryl/Alkyl Group (Hydrophobic Pocket II) Core->C6 Pd Cross-Coupling C2 C2-Methyl (Hinge Interaction Modulator) Core->C2 Steric Tuning

Structural mapping of the thieno[2,3-d]pyrimidine scaffold within a kinase ATP-binding site.

Experimental Protocols & Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for utilizing this intermediate. The causality behind the reaction sequence is critical: SNAr must be performed before Pd-catalyzed cross-coupling . If cross-coupling is attempted first, the basic conditions and elevated temperatures required for Pd-catalysis can lead to premature hydrolysis or unwanted side reactions at the highly reactive C4-chloro position[3].

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: Selectively displace the C4-chloride with a primary amine (e.g., an aniline derivative) while leaving the C6-iodide completely intact.

  • Preparation: Charge an oven-dried, argon-purged Schlenk flask with 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 equiv) and the desired aniline (1.1 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous isopropanol (iPrOH) or 1,4-dioxane (0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality note: A non-nucleophilic base like DIPEA is chosen to scavenge the HCl byproduct without competing for the C4 electrophilic center.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. The electron-withdrawing pyrimidine ring ensures rapid conversion.

  • Workup: Cool to room temperature. The product often precipitates directly from the alcoholic solvent. Filter, wash with cold isopropanol, and dry under a vacuum to yield the C4-aminated, C6-iodo intermediate.

Protocol 2: Palladium-Catalyzed C6-Functionalization (Suzuki-Miyaura)

Objective: Utilize the C6-iodide handle to install an aryl or heteroaryl group via cross-coupling.

  • Preparation: In a microwave vial, combine the C4-aminated intermediate from Protocol 1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv).

  • Catalyst Loading: Add a palladium catalyst, typically Pd(dppf)Cl₂ (0.05 equiv). Causality note: The C-I bond is highly reactive toward oxidative addition; therefore, a robust bidentate ligand like dppf is sufficient and prevents catalyst deactivation.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction: Heat at 90 °C for 2 hours (or microwave at 110 °C for 20 minutes).

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fully functionalized inhibitor.

ReactivityWorkflow A 4-Chloro-6-iodo-2-methyl thieno[2,3-d]pyrimidine B SNAr Reaction (Nucleophilic Attack at C4) A->B Amine/Base Heat C C4-Substituted 6-Iodo Intermediate B->C D Pd-Catalyzed Coupling (Suzuki/Sonogashira at C6) C->D Boronic Acid Pd Catalyst E Fully Functionalized Kinase Inhibitor D->E

Orthogonal functionalization workflow exploiting C4-chloro and C6-iodo reactivity handles.

Conclusion

The compound 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS 2488625-67-6) is a masterclass in rational reagent design. By understanding the electronic disparities between the pyrimidine and thiophene rings, medicinal chemists can execute highly regioselective modifications. The protocols outlined above provide a reliable, high-yielding pathway to transform this raw material into complex, biologically active kinase inhibitors.

References

  • Yamada, S., Flesch, K. N., Murakami, K., & Itami, K. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, ACS Publications. Available at:[Link]

  • ChemSrc. (2025). CAS#: 2488625-67-6 | 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine. ChemSrc Database. Available at:[Link]

  • Kotschy, A., et al. (2020). Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Haider, A., et al. (2025). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. PMC, National Institutes of Health. Available at:[Link]

Foundational

Structural Elucidation and NMR Spectral Analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous ATP-competitive kinase inhibitors[1]. Derivatives of this fused bicyclic system have demonstrated profound efficacy in targeting epidermal growth factor receptor (EGFR) mutations[2], vascular endothelial growth factor receptor 2 (VEGFR-2)[3], and FLT3 kinases, making them indispensable in oncology drug discovery.

4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS: 2488625-67-6) [4] is a highly specialized, di-halogenated building block. Its strategic value lies in its orthogonal reactivity :

  • C4-Position (Chloro): Highly electron-deficient due to the adjacent pyrimidine nitrogens, making it primed for rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines or anilines[2].

  • C6-Position (Iodo): Situated on the electron-rich thiophene ring, the carbon-iodine bond is perfectly calibrated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to install bulky aryl or alkynyl appendages[5].

This whitepaper provides an in-depth guide to the structural elucidation of this intermediate, detailing the causality behind Nuclear Magnetic Resonance (NMR) experimental parameters and providing a representative spectral analysis based on established empirical rules for this scaffold.

Pharmacological Context & Logical Relationships

Before delving into the spectral data, it is critical to understand why this specific substitution pattern is synthesized. The 2-methyl group often fits into small hydrophobic pockets within the kinase hinge region, while substitutions at C4 and C6 dictate the molecule's trajectory into the solvent-exposed region and the DFG-out allosteric pocket, respectively[5].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Kinase Domain (Wild-type / T790M) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Pathway Blockade Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Pharmacological workflow of thieno[2,3-d]pyrimidine derivatives as EGFR kinase inhibitors.

Experimental Protocols for NMR Acquisition

To achieve self-validating and highly resolved spectral data for heavily substituted, heteroaromatic systems, standard "quick-scan" NMR parameters are insufficient. The protocol below outlines the exact methodology required to capture accurate 1H and 13C data, focusing on the causality of instrument tuning.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Dissolve 15–20 mg of the compound in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

    • Causality: While CDCl3​ is standard, di-halogenated thienopyrimidines often exhibit π−π stacking and poor solubility in non-polar solvents. DMSO- d6​ disrupts these aggregates, ensuring sharp, well-resolved Lorentzian line shapes.

  • Probe Tuning and Matching (ATM):

    • Perform automated or manual tuning/matching for both 1H (e.g., 400 MHz) and 13C (e.g., 100 MHz) channels.

    • Causality: Optimal impedance matching maximizes the signal-to-noise (S/N) ratio, which is critical for detecting the highly shielded C-I carbon.

  • Pulse Sequence Calibration ( 13C Optimization):

    • Standard Sequence: zgpg30 (Proton-decoupled 30° pulse).

    • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds (Standard is 1.0s).

    • Causality: This molecule contains 7 carbons, 6 of which are quaternary (lacking directly attached protons). Quaternary carbons rely on long-range dipole-dipole interactions for relaxation, resulting in exceptionally long T1​ relaxation times. A short D1 will cause these signals (especially C4, C6, and the bridgeheads) to artificially diminish or disappear entirely.

  • Acquisition & Processing:

    • Acquire a minimum of 1024 scans for 13C . Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transform (FT) to enhance the S/N ratio of the quaternary peaks.

NMR_Workflow Prep Sample Prep (DMSO-d6) Tune Probe Tuning & Matching Prep->Tune Shim Shimming (Z1, Z2, Z3) Tune->Shim Pulse Pulse Calibration (Extend D1 Delay) Shim->Pulse Acq Data Acquisition (1024+ Scans) Pulse->Acq Process FT & Phase Correction Acq->Process Assign Peak Assignment (Identify Heavy Atoms) Process->Assign

Caption: Optimized NMR experimental workflow for highly quaternary heteroaromatic scaffolds.

1H NMR Spectral Analysis

Because positions 2, 4, and 6 are substituted, and positions 4a and 7a are bridgehead carbons, the proton NMR of this molecule is remarkably simple, featuring only two distinct environments.

1H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Mechanistic Rationale
C5-H 7.65Singlet (s)1HAromatic Thiophene Proton: Deshielded by the adjacent aromatic ring current and the inductive effect of the nearby bridgehead. The lack of adjacent protons results in a sharp singlet.
C2-CH_3 2.68Singlet (s)3HAliphatic Methyl: Highly deshielded compared to standard methyl groups (~0.9 ppm) because it is flanked by two highly electronegative sp2 hybridized nitrogen atoms (N1 and N3).

13C NMR Spectral Analysis

The 13C spectrum requires careful interpretation due to the competing electronic effects of the pyrimidine nitrogens, the chlorine atom, and the iodine atom.

13C NMR Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale & Causality
C7a ~165.2QuaternaryBridgehead: Highly deshielded due to direct attachment to the strongly electron-withdrawing N1 and S7 atoms.
C2 ~163.5QuaternaryPyrimidine Core: Deshielded by the inductive pull of both N1 and N3.
C4 ~153.0QuaternaryC-Cl Bond: The electronegative chlorine atom withdraws electron density via the inductive effect (-I), shifting the carbon downfield.
C5 ~128.4Tertiary (CH)Thiophene Core: Standard aromatic region for a thiophene carbon not directly bound to a heteroatom.
C4a ~116.8QuaternaryBridgehead: Relatively shielded compared to C7a because it is further from the primary inductive pull of the nitrogens.
C6 ~78.5QuaternaryC-I Bond (Heavy Atom Effect): Critical diagnostic peak. Despite being an aromatic carbon, it appears unusually upfield. This is caused by the "Heavy Atom Effect" (spin-orbit coupling) of the massive iodine atom, whose large electron cloud shields the adjacent carbon nucleus.
C2-CH_3 ~25.8Primary ( CH3​ )Aliphatic: Shifted downfield from standard alkanes due to the proximity of the pyrimidine ring.
Diagnostic Insight for Researchers

When validating the successful iodination of a thieno[2,3-d]pyrimidine precursor to form this exact compound, the most definitive proof is the disappearance of the C6-H proton in the 1H NMR and the dramatic upfield shift of the C6 carbon (from ~125 ppm down to ~78 ppm) in the 13C NMR. Failure to observe this upfield quaternary signal indicates an incomplete halogenation reaction.

References

  • Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors European Journal of Medicinal Chemistry (via WhiteRose)[Link][2]

  • Computer aided drug discovery (CADD) of a thieno[2,3- d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket PubMed / National Institutes of Health (NIH)[Link][5]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents ResearchGate[Link][1]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents PubMed / National Institutes of Health (NIH)[Link][3]

Sources

Exploratory

Physical and chemical properties of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

An In-depth Technical Guide to 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine: Properties, Characterization, and Synthetic Strategy Executive Summary The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine: Properties, Characterization, and Synthetic Strategy

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds, including several FDA-approved drugs.[1] Its structural resemblance to natural purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

While direct, consolidated literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, synthesizes data from closely related analogues and foundational chemical principles. It details the compound's expected physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, it provides validated, step-by-step protocols for its characterization and outlines strategic synthetic pathways, positioning this molecule as a versatile building block for drug discovery and development, particularly in the realm of kinase inhibitor design.[3][4]

The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold

The fusion of a thiophene ring with a pyrimidine moiety creates the thienopyrimidine heterocycle, a scaffold that exhibits a remarkable diversity of biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][3] This versatility stems from its bioisosteric relationship with purine bases like adenine and guanine, enabling it to function as a competitive inhibitor for enzymes that process purine-containing substrates, such as ATP-dependent protein kinases.[2]

The specific compound, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, is particularly significant for several reasons:

  • The C4-Chloro Group: This is a prime reactive site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, ether, or thioether linkages to probe the solvent-exposed regions of a target's binding site.

  • The C6-Iodo Group: An iodine atom at this position is an exceptionally versatile handle for modern cross-coupling chemistry (e.g., Suzuki, Sonogashira, Heck reactions), enabling the construction of carbon-carbon bonds to explore deep, hydrophobic pockets within an enzyme's active site.

  • The C2-Methyl Group: The methyl substituent can influence the compound's electronic properties and provide steric bulk that may enhance binding affinity or selectivity for a specific target.

These three functional groups provide orthogonal chemical reactivity, making the molecule an ideal starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The properties of the title compound are projected based on data from close structural analogues and computational predictions.

Caption: Chemical Structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₄ClIN₂SCalculated
Molecular Weight 310.54 g/mol Calculated[5]
Appearance Expected to be a solid, possibly slightly yellowish crystalline.Based on analogues[6][7][8]
CAS Number Not available for this specific structure. Analogue (no methyl): 552295-08-6.[6]
Melting Point Not reported. Expected to be a solid at room temperature.Based on related solid compounds.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water.General property of similar heterocyclic compounds.
Calculated LogP ~2.9 - 3.3Extrapolated from analogues[5][9]
Storage Conditions Store in a cool, dark place under an inert atmosphere (2-8°C recommended).Based on supplier data for analogues[6]

Spectroscopic and Analytical Characterization

The identity and purity of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine would be unequivocally confirmed through a combination of standard spectroscopic techniques. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should display two key signals:

    • A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single proton on the thiophene ring (H5).

    • A singlet further upfield (δ 2.5-3.0 ppm) corresponding to the three protons of the C2-methyl group.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the sp² carbons in the fused aromatic system and the sp³ carbon of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak cluster.

  • Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1. This is a definitive diagnostic feature. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement confirming the molecular formula C₇H₄ClIN₂S.[10]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the thieno[2,3-d]pyrimidine core, including:

  • C=N and C=C stretching vibrations within the aromatic rings (approx. 1500-1620 cm⁻¹).

  • C-H stretching from the aromatic and methyl groups (approx. 2900-3100 cm⁻¹).

Protocol: Acquiring a Proton (¹H) NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To confirm the identity and assess the purity of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Materials:

  • Sample (~5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample and place it into a clean, dry vial. b. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial; the compound must be fully dissolved. If solubility is an issue, DMSO-d₆ is an excellent alternative for polar heterocyclic compounds. c. Vortex the vial gently until the sample is completely dissolved. A clear, particulate-free solution is required for high-resolution spectra.

  • Transfer to NMR Tube: a. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm. b. Cap the NMR tube securely.

  • Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Locking: The instrument will automatically lock onto the deuterium signal of the solvent. This ensures field stability during the experiment. c. Shimming: The instrument will then perform an automated shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for achieving sharp, well-resolved peaks. A poor shim results in broad, distorted peaks, invalidating the data for purity analysis. d. Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).

  • Data Processing & Analysis: a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For DMSO-d₆, reference it to δ 2.50 ppm. c. Integration: Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., a 1:3 ratio for the aromatic H5 proton vs. the C2-methyl protons). This validates the structure's proton count. d. Purity Assessment: The presence of unexpected peaks in the spectrum indicates impurities. The relative integration of these impurity peaks can be used to estimate the sample's purity.

Chemical Reactivity and Synthetic Strategy

The utility of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine lies in its predictable and versatile reactivity, which allows for the systematic modification of its structure.

cluster_synthesis Plausible Synthetic Route start 2-Amino-5-iodo-thiophene- 3-carbonitrile step1 Reaction with Acetonitrile Derivative & Cyclization start->step1 intermediate 6-Iodo-2-methylthieno[2,3-d] -pyrimidin-4-one step1->intermediate step2 Chlorination (e.g., POCl₃) intermediate->step2 product 4-Chloro-6-iodo-2-methyl- thieno[2,3-d]pyrimidine step2->product

Caption: A plausible synthetic route to the title compound.

The synthesis often begins with a substituted thiophene precursor. A common and effective method is the Gewald reaction to form a 2-aminothiophene, followed by cyclization to build the pyrimidine ring.[11] Subsequent chlorination of the resulting thienopyrimidinone intermediate with an agent like phosphorus oxychloride (POCl₃) yields the C4-chloro functionality.[10][12]

Key Reaction Pathways for Analogue Synthesis

The two halogen substituents offer distinct and complementary handles for further chemical modification.

cluster_c4 C4-Position Reactivity cluster_c6 C6-Position Reactivity center 4-Chloro-6-iodo-2-methyl- thieno[2,3-d]pyrimidine c4_react Nucleophilic Aromatic Substitution (SNAr) center->c4_react c6_react Palladium-Catalyzed Cross-Coupling center->c6_react c4_prod 4-Substituted Analogues c4_react->c4_prod amine R-NH₂ amine->c4_react alcohol R-OH alcohol->c4_react thiol R-SH thiol->c4_react c6_prod 6-Substituted Analogues c6_react->c6_prod suzuki R-B(OH)₂ (Suzuki) suzuki->c6_react sonogashira R-C≡CH (Sonogashira) sonogashira->c6_react heck Alkene (Heck) heck->c6_react

Caption: Workflow for analogue library synthesis.

This dual reactivity allows for a strategic, stepwise approach to building molecular complexity. For instance, a Suzuki coupling could first be performed at the C6-iodo position, followed by a nucleophilic substitution at the C4-chloro position to generate a highly diverse library of compounds from a single, advanced intermediate.

Potential Applications in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is prominently featured in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[13]

Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Binds to ATP Pocket

Caption: Potential inhibition of the PI3K signaling pathway.

Compounds based on this scaffold, such as Pictilisib, have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key node in cellular growth and survival pathways.[4][13] The structural features of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine make it an ideal candidate for developing inhibitors that can bind to the ATP pocket of various kinases. By modifying the C4 and C6 positions, researchers can fine-tune the compound's selectivity and potency against specific kinase targets.[3]

Safety and Handling

As with any halogenated heterocyclic compound, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine should be handled with appropriate care.

  • Hazard Classification: Based on analogues, it is expected to be harmful if swallowed (Acute Toxicity, Oral) and to cause skin and serious eye irritation.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability.[6]

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
  • Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI.
  • 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. NextSDS.
  • 4-Chloro-6-iodothieno[2,3-d]pyrimidine | 552295-08-6. Sigma-Aldrich.
  • 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732. PubChem.
  • 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2. ChemicalBook.
  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Chemsrc.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine. MilliporeSigma.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • 4-Chloro-6-iodothieno[2,3-d]pyrimidine. Ambeed.
  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
  • 4-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidine. ChemScene.
  • 4-chloro-6-iodothieno[2,3-d]pyrimidine. Sigma-Aldrich.

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Exploratory

X-ray crystal structure analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core component in a variety of pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Elucidating the precise three-dimensional atomic arrangement of this specific derivative is paramount for understanding its structure-activity relationship (SAR), guiding further drug design, and ensuring intellectual property claims.

This document details the entire workflow, from the synthesis of the compound and the critical process of growing high-quality single crystals, to the principles of X-ray diffraction, data collection, structure solution, and refinement. The causality behind key experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the final structure.[3]

Synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of related thieno[2,3-d]pyrimidine derivatives. A common strategy involves the construction of the thiophene ring followed by the annulation of the pyrimidine ring.

Proposed Synthetic Pathway:

Synthesis A 2-Amino-5-iodothiophene-3-carbonitrile C Intermediate A A->C Acylation B Acetic Anhydride B->C E 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine C->E Cyclization/Chlorination D POCl3 D->E

Caption: Proposed synthetic pathway for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

The synthesis would commence with the acylation of 2-amino-5-iodothiophene-3-carbonitrile with acetic anhydride to form an acetamido intermediate. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would induce cyclization and chlorination to yield the final product.[4]

Single Crystal Growth: An Art Guided by Science

The growth of single crystals suitable for X-ray diffraction can be a challenging yet critical step.[5] For small organic molecules like 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, several techniques can be employed. The choice of solvent is crucial as it can influence the crystal growth mechanism and even be incorporated into the crystal lattice.[5]

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: A range of solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, and methanol) are screened for their ability to dissolve the compound at elevated temperatures and show reduced solubility at room temperature.

  • Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared by dissolving it in a suitable solvent (e.g., acetone) with gentle heating.

  • Filtration: The hot solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.[3] The vial is left undisturbed in a vibration-free environment.

  • Crystal Harvesting: After several days to weeks, suitable crystals are carefully harvested from the solution using a nylon loop.

Rationale for Method Selection: The slow evaporation technique is often the simplest and most effective method for growing high-quality crystals of organic compounds.[3][5] By allowing the solvent to evaporate slowly, the concentration of the solute increases gradually, leading to a state of supersaturation that promotes the formation of well-ordered crystals rather than amorphous precipitate.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides the definitive three-dimensional structure of a molecule at atomic resolution.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7][8]

Experimental Workflow:

X-ray_Diffraction_Workflow A Crystal Mounting B Data Collection A->B Diffractometer C Data Reduction B->C Integration & Scaling D Structure Solution C->D Phase Problem E Structure Refinement D->E Least-Squares Minimization F Structure Validation E->F CheckCIF G Final Structure F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream.

Hypothetical Data Collection Parameters:

ParameterValue
InstrumentBruker D8 VENTURE with a PHOTON II detector
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.542(3) Å, b = 12.115(4) Å, c = 9.876(3) Å, β = 105.34(2)°
Volume984.5(6) ų
Z4
Calculated Density2.253 Mg/m³
Absorption Coefficient4.475 mm⁻¹
F(000)640
Crystal Size0.25 x 0.15 x 0.10 mm³
Theta Range for Data Collection2.50 to 27.50°
Reflections Collected9876
Independent Reflections2258 [R(int) = 0.045]
Completeness to Theta = 25.242°99.8 %
Structure Solution and Refinement

The collected diffraction data is first processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule.

The structural model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. This process is iterated until the model converges, resulting in a low R-factor (a measure of the agreement between the calculated and observed data).

The Crystal Structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

The successful X-ray analysis reveals the precise three-dimensional arrangement of the atoms in the crystal lattice.

Molecular Structure:

Caption: 2D representation of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

The analysis would confirm the planar nature of the thieno[2,3-d]pyrimidine ring system. The substituent atoms (chloro, iodo, and methyl) would lie in or close to this plane.

Hypothetical Selected Bond Lengths and Angles:

BondLength (Å)AngleAngle (°)
S(7)-C(7a)1.735(3)N(1)-C(2)-N(3)125.8(3)
S(7)-C(6)1.721(3)C(2)-N(3)-C(4)115.2(2)
N(1)-C(2)1.328(4)N(3)-C(4)-C(4a)127.1(3)
N(3)-C(2)1.345(4)C(4)-C(4a)-C(7a)112.9(2)
C(4)-Cl(1)1.742(3)C(5)-C(6)-S(7)128.4(2)
C(6)-I(1)2.098(3)C(6)-S(7)-C(7a)91.3(1)
Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. In this hypothetical structure, short contacts involving the chlorine and iodine atoms (halogen bonding) and π-π stacking of the aromatic rings would be the dominant intermolecular forces dictating the crystal packing.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, walkthrough of the X-ray crystal structure analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. The process, from synthesis and crystallization to data collection and structure refinement, is a meticulous one that yields invaluable information for chemists and drug developers. The detailed structural data allows for a deeper understanding of the molecule's properties and provides a solid foundation for the rational design of new and improved therapeutic agents.

References

  • RSC Publishing. (n.d.). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry.

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. (n.d.). Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety.
  • DR-NTU. (n.d.). Single-crystal growth of organic semiconductors.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • RSC Publishing. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Taylor & Francis. (2025, October 1).
  • ResearchGate. (2025, December 13).
  • JEOL. (n.d.).
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • MDPI. (2023, February 23).
  • AZoLifeSciences. (2023, November 9).
  • Iowa State University. (n.d.). X-Ray Diffraction Basics.
  • PMC. (n.d.). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents.
  • PMC. (n.d.).

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Foundational

Molecular weight and boiling point of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine For researchers, scientists, and professionals in drug development, a precise understanding of the physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is fundamental. This guide focuses on 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound built on the thieno[2,3-d]pyrimidine scaffold. This core structure is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a versatile foundation for developing novel therapeutics.[1] Thieno[2,3-d]pyrimidine derivatives have shown a broad range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2]

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is to determine its molecular structure and corresponding molecular weight. The structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine consists of a pyrimidine ring fused with a thiophene ring, further substituted with chloro, iodo, and methyl groups at specific positions.

The molecular formula for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is C₇H₄ClIN₂S .

To calculate the molecular weight, we sum the atomic weights of each element present in the molecule:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Iodine (I): 1 atom × 126.90 g/mol = 126.90 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Sulfur (S): 1 atom × 32.06 g/mol = 32.06 g/mol

The sum of these atomic weights gives the precise molecular weight of the compound.

ElementAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
Carbon12.011784.077
Hydrogen1.00844.032
Chlorine35.453135.453
Iodine126.901126.90
Nitrogen14.007228.014
Sulfur32.06132.06
Total 310.536

The calculated molecular weight of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is 310.54 g/mol . This value is consistent with the molecular weight of a similar compound, 4-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidine, which also has the molecular formula C₇H₄ClIN₂S.[3]

Boiling Point and Physical State

As of the current literature, an experimentally determined boiling point for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine has not been reported. However, based on related compounds, it is expected to be a solid at room temperature. For instance, the related compound 4-chloro-6-iodothieno[2,3-d]pyrimidine is a solid.[4][5] Another similar molecule, 4-Chloro-6-methylthieno[2,3-d]pyrimidine, is also a solid with a reported boiling point of 301.3 °C at 760 mmHg.[6][7] Given the increased molecular weight due to the iodine atom, the boiling point of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is expected to be significantly higher than this.

The high boiling point is a consequence of the compound's molecular weight and the intermolecular forces at play. The planar aromatic structure allows for significant van der Waals interactions, while the polar C-Cl, C-I, and C-N bonds contribute to dipole-dipole interactions.

Significance in Drug Discovery and Development

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for various therapeutic applications.[2] These compounds have been explored as inhibitors of key biological targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and dihydrofolate reductase (DHFR).[1][8] The development of thieno[2,3-d]pyrimidine-based derivatives has led to the discovery of potent anticancer agents.[9][10]

The specific substitutions on the thieno[2,3-d]pyrimidine core, such as the chloro, iodo, and methyl groups in 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, are critical for modulating the compound's pharmacological properties. These substitutions can influence factors such as:

  • Binding affinity to target proteins

  • Solubility and bioavailability

  • Metabolic stability

The workflow for the discovery and development of such compounds often follows a structured path from initial design to preclinical evaluation.

DrugDiscoveryWorkflow A Target Identification and Validation B Lead Compound Discovery A->B High-Throughput Screening C Lead Optimization (e.g., 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine) B->C Structure-Activity Relationship Studies D In Vitro & In Vivo Testing C->D Pharmacokinetic & Pharmacodynamic Profiling E Preclinical Development D->E Toxicity and Safety Assessment

Caption: A generalized workflow for drug discovery and development, highlighting the lead optimization stage where derivatives like 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine are synthesized and evaluated.

Synthetic Considerations

The logical relationship for a potential synthetic strategy can be visualized as follows:

SyntheticStrategy Start Starting Materials Step1 Thiophene Ring Formation Start->Step1 Step2 Pyrimidine Ring Annulation Step1->Step2 Step3 Functional Group Interconversion (e.g., Halogenation) Step2->Step3 Product 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine Step3->Product

Caption: A conceptual flowchart illustrating a potential synthetic pathway for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Discovery of Thieno[2,3-d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Induce Autophagic Cell Death in Colorectal Carcinoma Cells. Journal of Medicinal Chemistry.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery. PubMed.
  • Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors.
  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine | CAS 106691-21-8. Chemical-Suppliers.
  • 4-Chloro-6-iodothieno[2,3-d]pyrimidine | 552295-08-6. Sigma-Aldrich.
  • 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. NextSDS.
  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Chemsrc.
  • 4-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidine. ChemScene.
  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine. MilliporeSigma.
  • 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732. PubChem.
  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine | CAS 106691-21-8 | SCBT. Santa Cruz Biotechnology.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine. Sigma-Aldrich.
  • 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2. ChemicalBook.
  • 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821. PubChem.
  • 4-chloro-6-iodothieno[2,3-d]pyrimidine. Sigma-Aldrich.

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for Regioselective Suzuki Cross-Coupling of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Abstract This application note provides a comprehensive, field-proven protocol for the highly regioselective Suzuki-Miyaura cross-coupling of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the highly regioselective Suzuki-Miyaura cross-coupling of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The ability to selectively functionalize this core at specific positions is crucial for the development of new chemical entities. This guide details a robust methodology that leverages the intrinsic reactivity difference between the C6-I and C4-Cl bonds to achieve exclusive C-C bond formation at the C6 position, yielding 6-aryl-4-chloro-2-methylthieno[2,3-d]pyrimidine derivatives. We will delve into the mechanistic rationale, provide a step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Regioselectivity

The thieno[2,3-d]pyrimidine ring system is a bioisostere of purine and is a cornerstone in the design of numerous biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The development of complex drug candidates often requires a modular synthetic approach, allowing for the iterative and controlled introduction of diverse substituents. The Suzuki-Miyaura cross-coupling is a paramount tool for creating C(sp²)-C(sp²) bonds, but when applied to dihalogenated heterocycles like 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, regioselectivity becomes the critical challenge.

The protocol herein is designed to exploit the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The general reactivity trend for organohalides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[6][7] This inherent disparity allows for the selective activation of the C6-I bond under conditions mild enough to leave the more robust C4-Cl bond intact for subsequent transformations. This stepwise approach enables the synthesis of a diverse library of 4,6-disubstituted thieno[2,3-d]pyrimidines from a single, readily available starting material.

Mechanistic Rationale: Engineering Selectivity

The regioselectivity of this protocol is rooted in the first and rate-determining step of the Suzuki-Miyaura catalytic cycle: oxidative addition.[3] The palladium(0) catalyst preferentially reacts with the more labile carbon-iodine bond at the C6 position.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) complex inserts into the C6-I bond of the thienopyrimidine, forming a Pd(II) intermediate. This step is highly selective due to the lower bond strength of C-I compared to C-Cl.

  • Transmetalation: The organoboron reagent (boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

By carefully selecting a catalyst system and maintaining moderate reaction temperatures, the energy barrier for the oxidative addition into the C4-Cl bond is not overcome, ensuring the reaction halts after mono-arylation at the C6 position.

Suzuki_Cycle Substrate 4-Chloro-6-iodo-R' (Ar-I) OxAdd Oxidative Addition Substrate->OxAdd Product 4-Chloro-6-aryl-R' (Ar-Ar') Pd0 Pd(0)L₂ Pd0->OxAdd PdII_Int1 Ar-Pd(II)L₂(I) OxAdd->PdII_Int1 Selective for C-I bond Transmetal Transmetalation PdII_Int1->Transmetal PdII_Int2 Ar-Pd(II)L₂(Ar') Transmetal->PdII_Int2 BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Product RedElim->Pd0 Catalyst Regeneration

Caption: Selective Suzuki-Miyaura catalytic cycle at the C6-I position.

Detailed Experimental Protocol

This protocol is optimized for the regioselective mono-arylation of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine with a variety of arylboronic acids.

Materials and Reagents
ReagentGradeSupplier ExampleCAS Number
4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine≥97%Sigma-AldrichNot available
Arylboronic Acid (e.g., Phenylboronic acid)≥97%Sigma-Aldrich98-80-6
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Sigma-Aldrich14221-01-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics123-91-1
Deionized WaterN/AIn-house7732-18-5
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Brine (Saturated NaCl solution)N/AIn-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Argon or Nitrogen GasHigh Purity (≥99.998%)Airgas7440-37-1
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for regioselective Suzuki coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio by volume) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting thienopyrimidine.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-2-methylthieno[2,3-d]pyrimidine product.

Optimization and Data

The following table summarizes typical conditions and expected outcomes. Yields are representative and may vary based on the specific boronic acid used.

Arylboronic AcidCatalyst Loading (mol%)Base (eq.)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
Phenylboronic acid5K₂CO₃ (3)Dioxane/H₂O (4:1)90685-95
4-Methoxyphenylboronic acid5K₂CO₃ (3)Dioxane/H₂O (4:1)90588-96
3-Thienylboronic acid5Na₂CO₃ (3)Toluene/EtOH/H₂O (3:1:1)85880-90
4-Fluorophenylboronic acid5K₂CO₃ (3)Dioxane/H₂O (4:1)90782-92

Note: The C4-chloro coupled product is typically not observed (<1-2%) under these conditions as determined by LC-MS and ¹H NMR analysis of the crude reaction mixture.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient degassing; low temperature.Use a fresh bottle of catalyst or a different batch. Ensure thorough degassing of solvents. Increase temperature to 100 °C.
Formation of Diarylated Product Reaction temperature too high; prolonged reaction time.Reduce the reaction temperature to 80 °C. Monitor the reaction closely and quench as soon as the starting material is consumed.
Decomposition of Boronic Acid Excess base or temperature.Reduce the equivalents of base to 2.0. Ensure the boronic acid is of high quality.
Difficult Purification Formation of phosphine oxides or other byproducts.Perform an aqueous wash with a mild acid (e.g., 1M HCl) during work-up to remove excess base and salts.

Conclusion

This application note details a reliable and highly regioselective Suzuki-Miyaura cross-coupling protocol for the synthesis of 6-aryl-4-chloro-2-methylthieno[2,3-d]pyrimidines. By leveraging the differential reactivity of the C-I and C-Cl bonds, this method provides a strategic entry point for the synthesis of diverse libraries of pharmacologically relevant compounds. The C4-chloro position remains available for subsequent functionalization, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction, making this a powerful tool for drug discovery and development professionals.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019).
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. (2025). Benchchem.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed.
  • A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery. (2023). PubMed.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (2025).
  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3- d]pyrimidine. (2020).
  • C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. (2011). Beilstein Journals.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (N/A). Longdom Publishing.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). PubMed.
  • A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions. (2025). Benchchem.
  • Suzuki reaction. (N/A). Wikipedia.

Sources

Application

The Versatile Intermediate: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in Modern Drug Discovery

Application Note & Protocols Abstract The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and a privileged structure in the development of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and a privileged structure in the development of targeted therapeutics.[1] This document provides a detailed guide for researchers on the strategic use of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine , a highly versatile intermediate for the synthesis of potent and selective drug candidates, particularly kinase inhibitors. We present detailed, field-proven protocols for the derivatization of this intermediate via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the systematic exploration of chemical space and the acceleration of drug discovery programs.

Introduction: The Strategic Advantage of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that mimics the natural purine bases found in DNA and RNA.[2] This structural similarity allows molecules built upon this scaffold to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the thieno[2,3-d]pyrimidine framework has been successfully employed in the design of numerous inhibitors targeting key kinases such as VEGFR-2, c-Met, and EGFR.[3][4][5]

The subject of this guide, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, is a strategically designed intermediate offering two distinct and orthogonally reactive sites for chemical modification:

  • The C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[6] This allows for the facile introduction of various amine, alcohol, and thiol nucleophiles, which are often crucial for establishing key interactions with the hinge region of kinase active sites.

  • The C6-Iodide: The carbon-iodine bond is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] This enables the introduction of diverse aryl, heteroaryl, and alkyl groups to explore the solvent-exposed regions of the target protein, thereby modulating potency, selectivity, and pharmacokinetic properties.

The differential reactivity of the C-Cl and C-I bonds allows for a sequential and controlled diversification strategy, making this intermediate an invaluable tool for building libraries of potential drug candidates.

Synthesis of the Core Intermediate: A Representative Protocol

While numerous methods exist for the synthesis of the thieno[2,3-d]pyrimidine core, a common and effective strategy involves the construction of a substituted 2-aminothiophene followed by cyclization to form the pyrimidine ring.[5] The following is a representative, multi-step protocol for the synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, based on established chemical principles for this class of heterocycles.

Synthesis_Workflow A 2-Amino-5-iodothiophene-3-carbonitrile B N-(3-cyano-5-iodothiophen-2-yl)acetamide A->B Acetic Anhydride, Pyridine C 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one B->C H2O2, NaOH D 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine C->D POCl3, DIPEA, Toluene, Reflux

Caption: Representative synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol begins with the acetylation of a commercially available 2-aminothiophene derivative, followed by an oxidative cyclization.

Step 1: Acetylation

  • To a stirred solution of 2-amino-5-iodothiophene-3-carbonitrile (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(3-cyano-5-iodothiophen-2-yl)acetamide. This intermediate is often used in the next step without further purification.

Step 2: Oxidative Cyclization

  • Suspend the N-(3-cyano-5-iodothiophen-2-yl)acetamide (1.0 eq) in ethanol (10-15 vol).

  • Add aqueous sodium hydroxide (2M, 4-5 eq) followed by the dropwise addition of hydrogen peroxide (30% aq. solution, 5-6 eq) while maintaining the temperature below 40 °C with an ice bath.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the mixture with concentrated HCl to pH ~5-6.

  • Collect the resulting precipitate by filtration, wash with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2.2: Chlorination to Yield 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

This final step introduces the reactive chlorine atom at the C4 position.

  • Suspend 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene (10 vol).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the suspension at room temperature.[7]

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring by TLC or LC-MS.[8]

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine as a solid.[9]

Trustworthiness: The purity and identity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected analytical data should align with the structure.

Application Protocols: Derivatization Strategies

The dual-halogenated nature of the intermediate allows for a highly modular approach to library synthesis. Generally, the more reactive C-I bond is addressed first via cross-coupling, followed by nucleophilic substitution at the C4-chloro position.

Derivatization_Strategy cluster_0 Core Intermediate cluster_1 C6 Position Modification (Cross-Coupling) cluster_2 C4 Position Modification (SNAr) Intermediate 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Pd/Cu Catalysts, Base SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Suzuki->SNAr R-NH2 Sonogashira->SNAr R-OH Final Diverse Drug-like Molecules SNAr->Final

Caption: Sequential derivatization workflow.

Protocol 3.1: Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[10]

Materials:

  • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

  • Aryl- or heteroarylboronic acid (or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DME)

Procedure:

  • To a dry Schlenk flask, add 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor progress by TLC or LC-MS.[11]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-6-aryl/heteroaryl-2-methylthieno[2,3-d]pyrimidine.

CatalystBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95[11]
PdCl₂(dppf)K₃PO₄Toluene10080-98[4]
Protocol 3.2: Sonogashira Coupling at the C6-Position

This reaction is used to install alkyne functionalities, which can serve as handles for further chemistry (e.g., click chemistry) or as key pharmacophoric elements.[12]

Materials:

  • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.[13]

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-chloro-6-alkynyl-2-methylthieno[2,3-d]pyrimidine.

Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This reaction is typically performed after the C6 position has been modified. It allows for the introduction of a diverse range of nucleophiles.

Materials:

  • 4-Chloro-6-(substituted)-2-methylthieno[2,3-d]pyrimidine

  • Amine, alcohol, or thiol nucleophile

  • Base (optional, e.g., DIPEA, K₂CO₃)

  • Solvent (e.g., DMF, DMSO, n-Butanol, Isopropanol)

Procedure (for Amination):

  • In a sealed vial, dissolve the 4-chloro-6-(substituted)-2-methylthieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like n-butanol or DMF.

  • Add the desired amine nucleophile (1.1-2.0 eq).

  • If the amine is used as a salt, add a non-nucleophilic base like DIPEA (2.0-3.0 eq).

  • Seal the vial and heat the reaction mixture to 80-140 °C for 2-18 hours. Microwave irradiation can often accelerate this transformation.[14]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water to precipitate the product, or perform a standard aqueous work-up with an organic solvent like ethyl acetate.

  • Purify the crude product by crystallization or column chromatography.

NucleophileSolventTemp (°C)BaseTypical Yield (%)Reference
Anilinen-Butanol120None85-95[14]
BenzylamineDMSO100DIPEA80-92[15]
MorpholineIsopropanol90K₂CO₃90-99[14]
Protocol 3.4: Buchwald-Hartwig Amination

As an alternative to SNAr, the Buchwald-Hartwig amination offers a powerful method for C-N bond formation, often under milder conditions and with a broader substrate scope, particularly for less nucleophilic amines.[16]

Materials:

  • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (or its C6-coupled derivative)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos or BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 eq), the phosphine ligand (e.g., XPhos, 0.02-0.06 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the 4-chloro-thieno[2,3-d]pyrimidine substrate (1.0 eq) and the amine (1.2 eq).

  • Heat the mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.[17]

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion

4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is a powerful and versatile building block in drug discovery. Its two distinct reactive handles allow for the systematic and efficient synthesis of large, diverse libraries of compounds. The protocols outlined in this document provide a robust framework for researchers to leverage this intermediate in their pursuit of novel therapeutics. By mastering these derivatization techniques, scientists can rapidly generate structure-activity relationship (SAR) data, optimize lead compounds, and ultimately accelerate the journey from a chemical starting point to a life-changing medicine.

References

  • Al-Otaibi, F., El-Mahdy, A. F. M., Bakhite, E. A., & Al-Sheikh, M. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1373-1393. [Link]

  • Amine, M. S., El-Hashash, M. A., & Nassar, O. M. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4447-4452.
  • Ghorab, M. M., Alsaid, M. S., & Abdel-Kader, M. S. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1373-1393.
  • Teja, B. R., Sreelakshmi, M., Kumar, G. A., & Pratima, K. (2015). Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845.
  • El-Enany, M. M., Kamel, G. M., & El-Sherbeny, M. A. (2014). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Journal of the Brazilian Chemical Society, 25, 10-19.
  • Reddy, T. S., & Reddy, P. S. N. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1-10. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1187-1203. [Link]

  • El-Damasy, A. K., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(5), 1708. [Link]

  • Wikipedia contributors. (2024). Sonogashira reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fu, J., et al. (2021). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849.
  • Giraud, F., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Al-Zahrani, L. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 26(16), 4949.
  • Leger, P. R., & Scola, P. M. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5736-5739.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sajeevan, T. P., & Varma, R. S. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 12(15), 9069-9086.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Osipov, V. A., & Ryabukhin, O. A. (2021). Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1261. [Link]

  • Aouad, M. R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-215.
  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Chemsrc. 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. [Link]

  • NextSDS. 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. [Link]

  • van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(25), 5394-5405.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Komatsu, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735.
  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
  • Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 1-14.

Sources

Method

Application Note: Modular Synthesis of Targeted Kinase Inhibitors from 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Executive Summary The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore and a well-established bioisostere of quinazoline, frequently utilized in the development of ATP-competitive inhibitors targeting kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore and a well-established bioisostere of quinazoline, frequently utilized in the development of ATP-competitive inhibitors targeting kinases such as EGFR, PI3K, and FLT3[1][2][3]. This application note provides a comprehensive, self-validating synthetic workflow for generating advanced kinase inhibitor libraries starting from 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS 2488625-67-6). By leveraging the orthogonal reactivity of the 4-chloro and 6-iodo positions, researchers can systematically probe the hinge-binding region and the deep hydrophobic pockets of target kinases.

Mechanistic Rationale & Scaffold Design

The strategic value of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine lies in its highly predictable, site-specific reactivity, which allows for rapid modular assembly[4][5]:

  • The 4-Chloro Position (Hinge-Binding Anchor): The pyrimidine ring is highly electron-deficient, making the C-4 carbon fiercely electrophilic. This position undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with various amines (e.g., anilines or morpholines). The resulting 4-amino moiety serves as the critical hydrogen-bond donor/acceptor pair that interacts with the kinase hinge region[6].

  • The 6-Iodo Position (Hydrophobic Probe): The iodine atom on the electron-rich thiophene ring is inert to SNAr but highly susceptible to oxidative addition by Palladium(0). This enables Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce bulky aryl or alkynyl groups that extend into the kinase's hydrophobic pocket II, driving isoform selectivity[7].

  • The 2-Methyl Group (Selectivity Filter): The presence of a methyl group at the C-2 position provides steric bulk that prevents the molecule from binding to off-target kinases with restricted active sites, thereby improving the overall safety profile of the resulting drug candidate.

Biological Context: Targeting the Kinase Cascade

Kinase inhibitors derived from this scaffold typically function as Type I inhibitors, competing directly with ATP. By occupying the ATP-binding pocket, they halt the phosphorylation cascade responsible for tumor cell proliferation.

Pathway Ligand Growth Factor (e.g., EGF) Kinase Receptor Tyrosine Kinase (e.g., EGFR / FLT3) Ligand->Kinase Binds & Activates Downstream Downstream Effectors (PI3K / AKT / mTOR) Kinase->Downstream Phosphorylation Cascade Response Tumor Cell Proliferation & Survival Downstream->Response Gene Transcription Inhibitor Thienopyrimidine Inhibitor Inhibitor->Kinase Competes with ATP at Hinge Region

Fig 1. Mechanism of action: Thienopyrimidine inhibitors block ATP-binding in kinase signaling.

Synthetic Strategy & Orthogonal Reactivity

The synthesis must follow a strict operational sequence to prevent side reactions. The SNAr reaction must be performed before any palladium-catalyzed cross-coupling.

Causality of Step Sequencing: If a Pd-catalyzed coupling was attempted first, the highly reactive 4-chloro position could undergo competing oxidative addition, leading to complex mixtures. By displacing the chloride with an amine first, the resulting 4-amino group donates electron density into the pyrimidine ring via resonance. This electronic deactivation effectively protects the core, ensuring that subsequent palladium catalysis occurs exclusively at the 6-iodo position[4].

Workflow SM Starting Material 4-Chloro-6-iodo-2-methyl thieno[2,3-d]pyrimidine Step1 Step 1: SNAr Amine, DIPEA, 80°C SM->Step1 Orthogonal Reactivity Int Intermediate 4-Amino-6-iodo derivative Step1->Int Self-Purifying Precipitation Step2 Step 2: Suzuki Coupling Ar-B(OH)2, Pd Cat, 90°C Int->Step2 C-6 Functionalization Product Final API Targeted Kinase Inhibitor Step2->Product Chromatographic Isolation

Fig 2. Two-step orthogonal synthetic workflow for generating thienopyrimidine kinase inhibitors.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C-4

This step installs the hinge-binding motif (e.g., an aniline or morpholine derivative)[3][6].

Reagents:

  • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 equiv)

  • Substituted Amine / Aniline (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Isopropanol (0.2 M)

Procedure:

  • Suspend the thienopyrimidine starting material in isopropanol at room temperature.

  • Add the amine, followed by DIPEA dropwise.

    • Causality of Reagent: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution. Without it, the incoming amine nucleophile would become protonated and inert, stalling the reaction.

  • Heat the mixture to 80 °C under nitrogen for 4–6 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The displacement of the electronegative chlorine alters the molecule's polarity. Complete conversion is validated by the disappearance of the high-Rf starting material and the emergence of a lower-Rf spot exhibiting intense blue fluorescence under 254 nm UV light.

  • Cool the reaction to 0 °C. The product typically precipitates from the isopropanol. Isolate via vacuum filtration and wash with cold isopropanol to yield the pure 4-amino-6-iodo intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling at C-6

This step introduces the hydrophobic tail required for deep pocket binding[7].

Reagents:

  • 4-Amino-6-iodo intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Procedure:

  • Charge a Schlenk flask with the 4-amino-6-iodo intermediate, aryl boronic acid, and K₂CO₃.

  • Add the Dioxane/H₂O solvent mixture.

    • Causality of Solvent: A biphasic system is mandatory. Water dissolves the inorganic base and facilitates the formation of the reactive palladium-hydroxo species, which is an absolute prerequisite for transmetalation with the boronic acid.

  • Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality of Catalyst: Pd(dppf)Cl₂ is chosen over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This significantly accelerates the rate-limiting reductive elimination step, which is crucial when coupling bulky aryl groups onto the sterically hindered C-6 position.

  • Heat to 90 °C for 12 hours.

  • Self-Validating Checkpoint: The initiation of the catalytic cycle is visually confirmed when the reddish-brown Pd(II) suspension transitions to a dark, homogeneous solution (active Pd(0)). Chemical validation is achieved via LC-MS: successful cross-coupling is confirmed by a distinct mass shift corresponding to the loss of the heavy iodine atom (-126 Da) and the addition of the aryl mass.

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the final kinase inhibitor.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at C-6 Data demonstrates the critical nature of catalyst and solvent selection for sterically hindered thienopyrimidines.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10072
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 >95

Table 2: Biological Evaluation of Synthesized Thieno[2,3-d]pyrimidine Derivatives Representative data showing how C-4 and C-6 modularity shifts target selectivity[1][3].

C-4 Substituent (Hinge Binder)C-6 Substituent (Hydrophobic Probe)EGFR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Cell Viability (A549, IC₅₀ µM)
3-ChloroanilinePhenyl125>10005.2
3-Chloroaniline4-Fluorophenyl428501.8
Morpholine3-Hydroxyphenyl>1000182.4

References

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors Source: Molecules / MDPI URL:[Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Core The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine, which allows for its interaction with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is a key intermediate in the synthesis of a diverse library of bioactive molecules. The two distinct halogen substituents at the 4 and 6 positions offer orthogonal reactivity, enabling selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively. This application note provides a detailed guide to the conditions and protocols for the regioselective nucleophilic aromatic substitution at the C4 position of this versatile building block.

Understanding the Reactivity and Regioselectivity of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in SNAr Reactions

The thieno[2,3-d]pyrimidine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution. The regioselectivity of SNAr on the 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is primarily governed by the electronic properties of the heterocyclic core and the nature of the leaving groups.

The Principle of Regioselective Substitution at the C4-Position

In the thieno[2,3-d]pyrimidine system, the C4 position is generally more activated towards nucleophilic attack than other positions on the pyrimidine ring. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the reaction. In the case of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, the SNAr reaction occurs preferentially at the C4-chloro position over the C6-iodo position. This selectivity is attributed to the greater ability of the chloro substituent to act as a leaving group in SNAr reactions compared to the iodo substituent. While iodine is a better leaving group in many contexts, in SNAr, the rate-determining step is often the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. The more electronegative chlorine atom at the C4 position enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack.

The C6-iodo position, on the other hand, is more prone to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This differential reactivity allows for a sequential and controlled derivatization of the thieno[2,3-d]pyrimidine scaffold.

General Workflow for SNAr on 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

SNAr Workflow General Experimental Workflow for SNAr Reactions A Reactant Preparation (4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B Combine and stir C Reaction Monitoring (TLC, LC-MS) B->C Maintain conditions D Work-up (Quenching, Extraction) C->D Upon completion E Purification (Column chromatography, Recrystallization) D->E Isolate crude product F Characterization (NMR, MS, etc.) E->F Obtain pure product

Caption: A generalized workflow for conducting SNAr reactions.

Protocols for Nucleophilic Aromatic Substitution with Various Nucleophiles

The following protocols provide detailed methodologies for the SNAr reaction of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine with common classes of nucleophiles.

Amination (N-Nucleophiles)

The introduction of amino groups at the C4 position is a widely used strategy in the development of kinase inhibitors and other therapeutic agents.

Protocol for the Synthesis of 4-Anilino-6-iodo-2-methylthieno[2,3-d]pyrimidine:

  • Reactants and Reagents:

    • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 equiv)

    • Aniline (1.2 equiv)

    • Triethylamine (TEA) (2.0 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Solvent: Isopropanol (IPA), n-Butanol, or N,N-Dimethylformamide (DMF)

  • Procedure: a. To a solution of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in the chosen solvent, add aniline and the base. b. Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature. d. If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry under vacuum. e. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Table for Amination Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEAn-BuOH120485-95
4-MethoxyanilineTEAIPA80690-98
MorpholineK₂CO₃DMF100288-96
PiperidineDIPEAn-BuOH120382-92
Etherification (O-Nucleophiles)

The introduction of alkoxy or aryloxy groups can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

Protocol for the Synthesis of 4-Phenoxy-6-iodo-2-methylthieno[2,3-d]pyrimidine:

  • Reactants and Reagents:

    • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 equiv)

    • Phenol (1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv) or Sodium hydride (NaH) (1.5 equiv, 60% dispersion in mineral oil)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure: a. Using K₂CO₃: To a mixture of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine and phenol in DMF, add potassium carbonate. Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. b. Using NaH: To a solution of phenol in anhydrous DMF at 0 °C, carefully add sodium hydride portion-wise. Stir for 30 minutes at 0 °C, then add a solution of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in DMF. Allow the reaction to warm to room temperature and then heat to 60-80 °C. c. Upon completion (typically 4-16 hours), cool the reaction to room temperature and quench by the slow addition of water. d. Extract the aqueous mixture with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

Data Table for Etherification Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF100875-85
4-MethoxyphenolNaHDMF80680-90
EthanolNaHTHF651260-70
Benzyl alcoholK₂CO₃DMSO1001070-80
Thioetherification (S-Nucleophiles)

The incorporation of sulfur-containing moieties is another important strategy for modifying the biological activity of the thieno[2,3-d]pyrimidine core.

Protocol for the Synthesis of 4-(Phenylthio)-6-iodo-2-methylthieno[2,3-d]pyrimidine:

  • Reactants and Reagents:

    • 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 equiv)

    • Thiophenol (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium thiophenolate

    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure: a. To a solution of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in DMF, add thiophenol and potassium carbonate. b. Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS. c. Upon completion (typically 1-6 hours), pour the reaction mixture into water and extract with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography.

Data Table for Thioetherification Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF25-50290-98
4-MethylthiophenolK₂CO₃MeCN60485-95
Benzyl mercaptanTEADMF25388-96
EthanethiolNaHTHF25570-80

Mechanism of SNAr on 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr Mechanism Mechanism of SNAr at the C4-Position cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of Leaving Group and Restoration of Aromaticity A 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine + Nu:⁻ B Meisenheimer Complex (Resonance Stabilized) A->B Slow, Rate-determining C Meisenheimer Complex D 4-Substituted-6-iodo-2-methylthieno[2,3-d]pyrimidine + Cl⁻ C->D Fast

Caption: The two-step mechanism of SNAr on the thienopyrimidine core.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring and the fused thiophene ring, with significant stabilization provided by the nitrogen atoms of the pyrimidine ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is generally fast.

Conclusion

The 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is a valuable and versatile building block for the synthesis of a wide array of biologically active compounds. The regioselective nucleophilic aromatic substitution at the C4-chloro position can be achieved with a variety of N-, O-, and S-nucleophiles under well-defined conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively utilize this key intermediate in their synthetic endeavors. The orthogonal reactivity of the C4-chloro and C6-iodo groups allows for a diverse range of subsequent chemical transformations, making this scaffold a cornerstone in the design and synthesis of novel therapeutic agents.

References

  • Ali, M. A., & Saleh, N. M. (2012). Thienopyrimidines as an important scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 12(14), 1414-1436.
  • El-Sayed, M. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(4), 2135-2148.
  • Hassan, A. S., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 93.
  • Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Molecules, 26(15), 4475.
  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 24-29.
  • Rashad, A. E., et al. (2021).
  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions.
  • Sadek, K. U., et al. (2023). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
  • Shaaban, M. R., et al. (2023). Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167889.
  • Tumkevicius, S., et al. (2003). Synthesis of 4,6-disubstituted thieno[2,3-d]pyrimidines from 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde.
  • Wu, J., et al. (2021). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Organic Letters, 23(15), 5863-5867.

Sources

Method

Application Note: Strategic C6-Functionalization of Thieno[2,3-d]pyrimidines via Sonogashira Coupling for Advanced Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocol Executive Summary & Mechanistic Rationale The thieno[2,3-d]pyrimidine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, acting as a highly effective bioisostere for purines. This structural mimicry allows it to competitively bind within the ATP-binding pockets of kinases and the active sites of folate-dependent enzymes[1].

For medicinal chemists, the C6-position of the thiophene ring serves as a critical vector for extending the pharmacophore into deep, hydrophobic protein pockets[2]. However, functionalizing this position requires high chemoselectivity, especially when other reactive sites (like a C4-chloro group) are present.

Why 6-Iodo Precursors? The selection of a 6-iodo thieno[2,3-d]pyrimidine over its 6-bromo or 6-chloro counterparts is rooted in bond dissociation thermodynamics. The C–I bond is significantly weaker ( ∼238 kJ/mol) than the C–Br bond ( ∼336 kJ/mol). This energetic differential enables rapid, regioselective oxidative addition by Palladium(0) catalysts under mild conditions. Consequently, chemists can perform Sonogashira cross-coupling at the C6-position while leaving a C4-chloro group perfectly intact for subsequent nucleophilic aromatic substitution ( SN​Ar )[2].

Key Therapeutic Applications

A. Folate Receptor-Selective Antifolates (C1 Metabolism)

Tumor cells heavily rely on one-carbon (C1) metabolism for de novo purine biosynthesis. 6-substituted thieno[2,3-d]pyrimidines have been engineered as potent, multitargeted antifolates that selectively enter cancer cells via Folate Receptors (FR α and FR β )[1]. Once internalized, these compounds act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase)[3]. Sonogashira coupling is utilized to attach L-glutamate alkynes or terminal alkynols (e.g., 4-pentyn-1-ol) to the C6-position, which are later hydrogenated to form flexible, target-binding side chains[1].

B. Mcl-1 Inhibition (Apoptosis Pathway)

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein upregulated in various human cancers. Utilizing the enhanced reactivity of the 6-iodo position, researchers have successfully synthesized highly potent Mcl-1 inhibitors, such as the clinical candidate S64315[2]. By coupling various terminal alkynes (from methyl to tert-butyl derivatives) via Sonogashira reactions, developers discovered that increasing the length and branching of the C6-alkyl chain significantly improves target affinity, pushing cellular activity into the sub-100 pM range[2].

Pathway A Folate Receptor (FRα/β) Overexpressed in Tumors B 6-Alkynyl Thieno[2,3-d]pyrimidine (Internalization) A->B C GARFTase Inhibition B->C D AICARFTase Inhibition B->D E De Novo Purine Biosynthesis Arrest C->E D->E F Tumor Cell Death (Apoptosis) E->F

Dual inhibition of GARFTase and AICARFTase by thieno[2,3-d]pyrimidine derivatives.

Self-Validating Experimental Protocol

The following protocol details a microwave-assisted Sonogashira coupling designed to maximize yield while suppressing alkyne homocoupling.

Materials & Reagents
  • Substrate: 6-iodo-thieno[2,3-d]pyrimidine derivative (1.0 eq)

  • Coupling Partner: Terminal alkyne (e.g., 4-pentyn-1-ol) (1.5 eq)

  • Catalyst System: Pd(PPh3​)4​ (0.05 eq) and CuI (0.1 eq)

  • Solvent/Base: Anhydrous DMF / Triethylamine (TEA) (3:1 v/v)

Step-by-Step Methodology

Step 1: System Deoxygenation (Critical Causality) Dissolve the 6-iodo substrate in the DMF/TEA mixture within a microwave-safe vial. Sparge the solution with Argon for 15 minutes. Causality: Oxygen is the primary driver of the Glaser homocoupling side-reaction (alkyne dimerization). Complete deoxygenation ensures the terminal alkyne is preserved for the cross-coupling cycle.

Step 2: Catalyst Integration Add Pd(PPh3​)4​ and CuI to the vial under a steady stream of Argon, followed by the terminal alkyne. Seal the vial immediately. Causality: CuI acts as a co-catalyst, forming a highly reactive copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex. The 1:2 ratio of Pd to Cu is optimized to balance the transmetalation rate without accelerating homocoupling.

Step 3: Microwave Irradiation Heat the reaction mixture in a microwave synthesizer at 70 °C for 1 to 2 hours[1]. Causality: Conventional thermal heating can take 12–24 hours, exposing the sensitive pyrimidine core to prolonged thermal stress. Microwave irradiation provides homogeneous, instantaneous heating, accelerating the oxidative addition step and boosting yields from ∼45% to >70% .

Step 4: In-Process Validation (Self-Validating Step) Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. Validation Metric: The reaction is deemed complete when the [M+H]+ peak of the 6-iodo precursor is entirely replaced by the target mass. If starting material persists, do not add more alkyne; instead, spike an additional 0.02 eq of Pd(PPh3​)4​ to re-initiate the catalytic cycle.

Step 5: Purification & NMR Confirmation Filter the mixture through a Celite pad to remove copper/palladium salts, concentrate under reduced pressure, and purify via flash chromatography (Silica, EtOAc/Hexanes). Validation Metric: In the 1H -NMR spectrum, confirm the complete disappearance of the terminal alkyne proton (typically a sharp singlet near δ 2.5–3.0 ppm) and the retention of the pyrimidine C2/C4 protons.

Workflow A 6-Iodo Thieno[2,3-d]pyrimidine C Microwave Sonogashira (Pd(PPh3)4, CuI, 70°C) A->C B Terminal Alkyne B->C D 6-Alkynyl Intermediate C->D E LC-MS / NMR Validation D->E F Downstream Processing (Hydrogenation / Saponification) E->F Mass Confirmed

Workflow for Sonogashira coupling and validation of 6-iodo thieno[2,3-d]pyrimidines.

Quantitative Data Summary

The following table summarizes the structure-activity relationships (SAR) and synthetic efficiencies obtained when functionalizing the C6-position of thieno[2,3-d]pyrimidines via the protocols described above.

Compound Class / TargetC6-Alkyne SubstituentPrimary Target EnzymeBiological Activity ( IC50​ )Coupling Yield (%)
Antifolate (Cmpd 4) [1]Pyridine-alkyne derivativeGARFTase15.2 nM66 – 84%
Antifolate (Cmpd 9) [1]Fluorinated-alkyne derivativeAICARFTase28.4 nM44 – 54%
Mcl-1 Inhibitor (S64315) [2]Branched Alkyl-alkyneMcl-1 (Apoptosis)< 10 nM> 75%
Dual Inhibitor (Cmpd 3-5) [3]Thiophene/Furan-alkyneGARFTase / AICARFTase< 20 nM60 – 70%

Note: Yields represent the isolated yield of the Sonogashira coupling step prior to downstream hydrogenation.

References

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism Source: National Institutes of Health (nih.gov) URL:[Link]

  • Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors Source: Bioorganic & Medicinal Chemistry (nih.gov) URL:[Link]

Sources

Application

Step-by-step synthesis route for 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

Application Note: De Novo Synthesis and Regioselective Halogenation of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Regioselective Halogenation of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of the quinazoline core found in numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib)[1][2]. The specific derivative, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS: 2488625-67-6), is a highly versatile bifunctional building block. The 4-chloro position allows for rapid nucleophilic aromatic substitution (SNAr) with amines or alcohols, while the 6-iodo position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for late-stage diversification[3][4].

Retrosynthetic Logic: Attempting to construct this molecule by iodinating early in the sequence often leads to dehalogenation during subsequent harsh cyclization or chlorination steps. Therefore, the optimal self-validating workflow follows a three-stage linear sequence:

  • Pyrimidinone Annulation: Constructing the 2-methylpyrimidin-4-one ring onto a pre-formed thiophene core.

  • Deoxychlorination: Converting the stable pyrimidinone to the highly reactive 4-chloro intermediate.

  • Regioselective Electrophilic Iodination: Exploiting the electronic asymmetry of the bicyclic system to selectively iodinate the thiophene ring at the 6-position.

Synthetic Workflow & Mechanistic Pathway

SynthesisRoute SM Methyl 2-aminothiophene -3-carboxylate Step1 Cyclization Acetamidine HCl, NaOMe SM->Step1 Int1 2-Methylthieno[2,3-d] pyrimidin-4(3H)-one Step1->Int1 Step2 Deoxychlorination POCl3, DIPEA, Δ Int1->Step2 Int2 4-Chloro-2-methylthieno [2,3-d]pyrimidine Step2->Int2 Step3 Regioselective Iodination NIS, TFA/MeCN Int2->Step3 Product 4-Chloro-6-iodo-2-methyl thieno[2,3-d]pyrimidine Step3->Product

Fig 1: Three-step synthetic evolution of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Step-by-Step Experimental Protocols

Phase 1: Annulation to 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one

Mechanistic Insight: The reaction between methyl 2-aminothiophene-3-carboxylate and acetamidine hydrochloride is driven by the thermodynamic stability of the resulting fused aromatic system. Sodium methoxide is required to liberate the free amidine base, which then undergoes a tandem condensation-amidation sequence with the ortho-aminoester.

Protocol:

  • Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.

  • Dissolve methyl 2-aminothiophene-3-carboxylate (10.0 g, 63.6 mmol) and acetamidine hydrochloride (9.0 g, 95.4 mmol, 1.5 eq) in anhydrous methanol (150 mL).

  • Slowly add a solution of sodium methoxide (25% wt in MeOH, 30 mL) dropwise at 0 °C.

  • Elevate the temperature to reflux (65 °C) and stir for 16 hours. Validation: Monitor via TLC (DCM:MeOH 9:1); the starting material spot (UV active) should be completely consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Suspend the residue in ice water (200 mL) and adjust the pH to 5-6 using 1M HCl.

  • Filter the resulting precipitate, wash with cold water, and dry in vacuo at 50 °C to afford the intermediate as an off-white solid.

Phase 2: Deoxychlorination to 4-Chloro-2-methylthieno[2,3-d]pyrimidine

Mechanistic Insight: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The addition of a hindered base like N,N-diisopropylethylamine (DIPEA) accelerates the formation of the reactive dichlorophosphate intermediate and acts as an acid scavenger, preventing the degradation of the thiophene ring[1][5].

Protocol:

  • Suspend 2-methylthieno[2,3-d]pyrimidin-4(3H)-one (8.0 g, 48.1 mmol) in neat POCl₃ (40 mL) in a 250 mL flask.

  • Add DIPEA (8.4 mL, 48.1 mmol, 1.0 eq) dropwise. Caution: Exothermic reaction.

  • Heat the mixture to 105 °C (reflux) for 3 hours. The suspension will become a dark, homogeneous solution.

  • Monitor by LC-MS. Upon completion, cool the mixture to room temperature.

  • Critical Safety Step: Remove excess POCl₃ via rotary evaporation under high vacuum. Do not quench the bulk POCl₃ with water directly.

  • Dissolve the crude syrup in ethyl acetate (100 mL) and pour slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the 4-chloro intermediate[5].

Phase 3: Regioselective Iodination

Mechanistic Insight: The bicyclic thieno[2,3-d]pyrimidine system exhibits distinct electronic zones. The pyrimidine ring, heavily deactivated by the 4-chloro substituent and the ring nitrogens, is inert to electrophiles. Conversely, the thiophene ring retains sufficient π-electron density at the 6-position. N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic acid (TFA) generates a highly reactive iodonium ( I+ ) species that cleanly and regioselectively attacks the 6-position[3][4].

Protocol:

  • Dissolve 4-chloro-2-methylthieno[2,3-d]pyrimidine (5.0 g, 27.1 mmol) in a mixture of anhydrous acetonitrile (50 mL) and TFA (5 mL).

  • Protect the reaction flask from light using aluminum foil.

  • Add N-Iodosuccinimide (NIS) (6.7 g, 29.8 mmol, 1.1 eq) in three portions over 15 minutes at room temperature.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL) to neutralize any unreacted iodine species.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the organic phase with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Recrystallize the crude product from hot ethanol to yield the final product, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine , as a pale yellow crystalline solid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, the following analytical markers should be used to validate the intermediates and the final product.

Compound StageMolecular WeightKey ¹H NMR Markers (CDCl₃/DMSO-d₆)LC-MS (m/z)[M+H]⁺Yield (%)
Int 1: Pyrimidinone166.20 g/mol δ 12.40 (br s, 1H, NH), 7.45 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 2.35 (s, 3H, CH₃)167.082 - 88%
Int 2: 4-Chloro184.64 g/mol δ 7.65 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 2.75 (s, 3H, CH₃)185.0 / 187.075 - 80%
Product: 6-Iodo310.54 g/mol δ 7.82 (s, 1H, Ar-H at C-5), 2.72 (s, 3H, CH₃)310.9 / 312.965 - 70%

Note: The disappearance of the doublet splitting pattern in the thiophene region (Int 2) and the emergence of a single singlet integrating for 1H at δ 7.82 confirms the successful and regioselective iodination at the 6-position.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL
  • Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity Source: PMC / NIH URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Synthesis of Thienopyrimidine Derivatives and Their Pharmacological Properties Source: World Journal of Pharmaceutical Research URL
  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: PMC / NIH URL

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Authored by: A Senior Application Scientist Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it can be viewed as a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] This structural feature has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with significant pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The target molecule, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, is a highly functionalized and valuable intermediate. The chloro-substituent at the 4-position serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of various amines and other nucleophiles. The iodo-group at the 6-position is strategically placed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This dual functionality makes it a critical building block for constructing complex molecular architectures in drug discovery programs.

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. It moves beyond a simple recitation of steps to explain the underlying chemical principles and provides critical insights for scaling the synthesis from the laboratory bench to pilot-plant production.

Overall Synthetic Strategy

The synthesis is designed as a robust four-step sequence, beginning with the well-established Gewald three-component reaction to construct the initial thiophene ring. This is followed by a cyclization to form the pyrimidinone core, which is subsequently chlorinated and then iodinated to yield the final product.

Synthetic_Pathway A Acetone + Malononitrile + Sulfur B 2-Amino-3-cyano-4,5-dimethylthiophene A->B Step 1: Gewald Reaction C 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one B->C Step 2: Cyclization (Acetic Anhydride) D 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine C->D Step 3: Chlorination (POCl3) E 4-Chloro-6-iodo-2,5,6-trimethylthieno[2,3-d]pyrimidine D->E Step 4: Iodination (NIS) Scale_Up_Workflow cluster_step3 Scale-Up Example: Step 3 (Chlorination) charge_reactor Charge Reactor 1. Charge Thienopyrimidinone 2. Charge POCl3 (pre-cooled) 3. Start Agitation add_catalyst Catalyst Addition 1. Heat to 40-50°C 2. Add N,N-Dimethylaniline via pump over 30 mins 3. Monitor temperature spike charge_reactor->add_catalyst reflux Reflux 1. Heat to 110°C 2. Maintain reflux for 4-6 hours 3. In-Process Control (IPC) via HPLC add_catalyst->reflux cool_down Cooling 1. Cool reactor to 20-25°C reflux->cool_down quench quench cool_down->quench extraction Work-up & Extraction 1. Neutralize with aq. NaHCO3 2. Charge DCM 3. Agitate and settle layers 4. Separate aqueous layer quench->extraction distillation Solvent Swap & Crystallization 1. Distill off DCM 2. Add Isopropanol 3. Cool to 0-5°C to crystallize 4. Hold for 4 hours extraction->distillation isolation Isolation & Drying 1. Filter product on Nutsche filter 2. Wash with cold Isopropanol 3. Dry under vacuum at 50°C distillation->isolation

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine synthesis

Technical Support Center: Synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction yield and purity in the synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common challenges encountered during this multi-step synthesis.

I. Troubleshooting Guide: Navigating the Synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

The synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is a sequential process that involves the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by iodination and chlorination. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a systematic approach to identifying and resolving these issues.

Overall Synthetic Workflow

A Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile B Step 2: Cyclization to form 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one A->B Formamide or Urea, High Temperature C Step 3: Iodination of the Thiophene Ring (6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one) B->C Iodinating Agent (e.g., I2/HIO3) D Step 4: Chlorination of the Pyrimidinone Ring (4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine) C->D Chlorinating Agent (e.g., POCl3) E Final Product Purification D->E Chromatography/ Recrystallization

Caption: Proposed synthetic pathway for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Step 1 & 2: Formation of the 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one Core

The initial steps involve the Gewald reaction to form a 2-aminothiophene precursor, followed by cyclization to yield the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[1]

Common Issues & Solutions

Problem Potential Cause Troubleshooting & Optimization Strategies
Low yield of 2-aminothiophene precursor (Gewald Reaction) - Incomplete reaction. - Suboptimal temperature. - Impure starting materials.- Ensure starting materials (ketone, cyano-component, sulfur) are pure. - Optimize the reaction temperature; the Gewald reaction is often exothermic and may require initial cooling followed by gentle heating. - Ensure efficient stirring to maintain a homogenous mixture of the solid reactants.
Low yield of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one - Incomplete cyclization. - Degradation at high temperatures. - Inefficient removal of water byproduct.- Use a high-boiling point solvent like formamide which also serves as a reactant.[1] - Ensure the reaction temperature is maintained consistently (typically 150-180 °C). - If using other cyclizing agents like urea, ensure the temperature is sufficient to drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is difficult to purify - Presence of unreacted starting materials or polymeric byproducts.- After cooling, precipitate the product by adding water and collect by filtration. - Wash the crude product thoroughly with water and a non-polar solvent like hexane to remove impurities. - Recrystallization from a suitable solvent such as ethanol or acetic acid can improve purity.
Step 3: Iodination of the Thiophene Ring

This electrophilic substitution is a critical step to introduce the iodine atom at the 6-position of the thieno[2,3-d]pyrimidine core.

Common Issues & Solutions

Problem Potential Cause Troubleshooting & Optimization Strategies
Low or no iodination - Insufficiently electrophilic iodine source. - Low reaction temperature. - Deactivation of the aromatic ring.- Use an activating agent for molecular iodine (I₂), such as an oxidizing agent (e.g., nitric acid, iodic acid) or a Lewis acid. - Consider using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF. - Gradually increase the reaction temperature while monitoring for product formation and potential degradation.
Formation of di-iodinated or other regioisomers - Excess iodinating agent. - Non-selective reaction conditions.- Use a stoichiometric amount of the iodinating agent. - Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration. - Optimize the reaction temperature; lower temperatures may favor the formation of the mono-iodinated product.
Product is unstable and difficult to isolate - Degradation of the product under acidic or harsh reaction conditions.- Use milder iodinating reagents if possible. - Neutralize the reaction mixture promptly upon completion. - Purify the product quickly using flash column chromatography.

Proposed Protocol for Iodination

  • Dissolve 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).

  • Add a stoichiometric amount of the iodinating agent (e.g., N-iodosuccinimide or a mixture of I₂ and an oxidizing agent).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 4: Chlorination of the Pyrimidinone Ring

The conversion of the 4-oxo group to a 4-chloro group is typically achieved using phosphorus oxychloride (POCl₃). This step is often challenging due to the harsh reagents and reaction conditions.

Common Issues & Solutions

Problem Potential Cause Troubleshooting & Optimization Strategies
Incomplete chlorination - Insufficient amount of POCl₃. - Low reaction temperature or insufficient reaction time. - Poor solubility of the starting material in POCl₃.- Use a sufficient excess of POCl₃, which can also act as the solvent.[2] - Add a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine to facilitate the reaction.[3] - Ensure the reaction is heated to reflux (around 110 °C) for an adequate duration (monitor by TLC).[1] - Consider using a co-solvent like toluene to improve solubility.
Product degradation - Prolonged heating at high temperatures. - Presence of water in the reaction mixture.- Monitor the reaction closely and stop heating as soon as the starting material is consumed. - Ensure all glassware is thoroughly dried and use anhydrous reagents.
Difficult work-up and purification - Violent reaction of excess POCl₃ with water during quenching. - Formation of tarry byproducts.- After the reaction, distill off the excess POCl₃ under reduced pressure before quenching. - Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. - Neutralize the acidic solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution. - Extract the product with an organic solvent like dichloromethane or ethyl acetate. - Purify the crude product using column chromatography on silica gel.

Proposed Protocol for Chlorination

  • Suspend 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base.[1]

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: While every step is important, the chlorination step (Step 4) is often the most challenging and can significantly impact the overall yield. Incomplete conversion, product degradation, and difficult work-up can all lead to substantial product loss. Careful control of reaction time, temperature, and the quenching procedure is crucial.

Q2: How can I confirm the regioselectivity of the iodination at the 6-position?

A2: The regioselectivity of the iodination is directed by the electronic properties of the thieno[2,3-d]pyrimidine ring system. The 6-position on the thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack. The structure of the final product and intermediates should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the position of the iodine atom.

Q3: Are there any alternative chlorinating agents to POCl₃?

A3: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[3] However, these reagents are also hazardous and require careful handling. For some substrates, milder reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF might be effective, but their applicability to this specific substrate would require experimental validation.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of POCl₃ is highly exothermic and should be done slowly and with extreme care.

  • Iodinating agents: can be corrosive and oxidizing. Avoid inhalation and skin contact.

  • Solvents: Use appropriate solvents in a well-ventilated area and take necessary precautions against fire hazards.

Q5: How can I improve the purity of the final product?

A5:

  • Chromatography: Column chromatography on silica gel is a very effective method for purifying the final product and removing any side products or unreacted starting materials. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Washing: Thoroughly washing the crude product with appropriate solvents during work-up can remove many impurities before final purification.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one

A mixture of a suitable 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and formamide (10-20 equivalents) is heated at reflux (approximately 180-190 °C) for 1.5 to 2 hours.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is allowed to cool to room temperature, during which the product often precipitates. The solid is collected by filtration, washed with water, and dried under vacuum.

Protocol 2: Synthesis of 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

To a stirred solution of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in glacial acetic acid, N-iodosuccinimide (NIS) (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred for 2-4 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with a dilute solution of sodium thiosulfate to remove excess iodine, followed by water, and then dried.

Protocol 3: Synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (3-4 drops) is added.[1] The mixture is heated to reflux for 4-8 hours, with the reaction monitored by TLC. After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then slowly and carefully poured onto crushed ice with vigorous stirring. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

IV. Data Summary

Table 1: Reagents and Typical Reaction Conditions

Step Starting Material Key Reagents Solvent Temperature Typical Reaction Time
2 2-Amino-5-methylthiophene-3-carbonitrileFormamideFormamideReflux (~180-190 °C)1.5 - 2 h
3 2-Methylthieno[2,3-d]pyrimidin-4(3H)-oneN-Iodosuccinimide (NIS)Acetic AcidRoom Temp.2 - 4 h
4 6-Iodo-2-methylthieno[2,3-d]pyrimidin-4(3H)-onePOCl₃, DMF (cat.)POCl₃Reflux (~110 °C)4 - 8 h

V. Visualization of Troubleshooting Logic

cluster_s3 Troubleshooting Iodination (Step 3) cluster_s4 Troubleshooting Chlorination (Step 4) A Low Yield in Iodination B Check Reagent Activity A->B Potential Solutions C Increase Temperature A->C Potential Solutions D Consider Alternative Iodinating Agent (e.g., NIS) A->D Potential Solutions E Formation of Byproducts F Use Stoichiometric Amount of Reagent E->F Potential Solutions G Portion-wise Addition E->G Potential Solutions H Optimize Temperature E->H Potential Solutions I Incomplete Chlorination J Increase POCl3 Excess I->J Potential Solutions K Add Catalyst (e.g., DMF) I->K Potential Solutions L Increase Reflux Time I->L Potential Solutions M Difficult Work-up N Distill Excess POCl3 Before Quenching M->N Potential Solutions O Slow Quenching on Ice M->O Potential Solutions P Careful Neutralization M->P Potential Solutions

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS 552295-08-6). This document is designed for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (CAS 552295-08-6). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound. As a key intermediate in medicinal chemistry, its effective use hinges on proper handling and dissolution.[1][2][3] This guide provides a structured troubleshooting workflow, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Understanding the Solubility Challenge

Frequently Asked Question (FAQ): The Basics
Q1: Why is 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine often poorly soluble in common organic solvents?

Answer: The limited solubility of this compound stems from its distinct physicochemical properties. Like many polyheteroaromatic molecules, its structure contributes to strong intermolecular forces in the solid state.[4]

  • Molecular Planarity and Pi-Pi Stacking: The fused thieno[2,3-d]pyrimidine ring system is largely planar. This planarity promotes efficient crystal packing and strong intermolecular pi-pi stacking interactions, which must be overcome by the solvent.[5]

  • High Crystal Lattice Energy: The strong interactions within the crystal lattice mean that a significant amount of energy is required to break the solid apart. A solvent must provide favorable interactions with the solute molecules to compensate for this energy penalty.[6]

  • Moderate Polarity: The presence of nitrogen, sulfur, and halogen atoms (chlorine and iodine) introduces polarity. However, the molecule is not exceptionally polar, leading to limited solubility in both highly polar (like methanol) and non-polar (like hexane) solvents. It often requires specific solvent characteristics to achieve effective solvation.

Q2: What are the common indicators of a solubility problem in my experiment?

Answer: Solubility issues can manifest in several ways, often leading to inconsistent or failed experiments:

  • Persistent Suspension: The most obvious sign is the formation of a fine suspension or slurry, even after vigorous stirring or sonication. The solution will appear cloudy or heterogeneous.

  • Low Reaction Yields: If the compound is a reactant, incomplete dissolution means only the material on the surface of the solid particles is available for the reaction, leading to low conversions and yields.

  • Poor Reproducibility: Inconsistent dissolution between experimental runs will result in variable effective concentrations, causing significant reproducibility problems.

  • Precipitation During Reaction: The compound may initially dissolve, especially with heating, but then precipitate (crash out) of solution if the temperature changes or as the reaction proceeds and the solvent composition is altered.

Part 2: A Systematic Troubleshooting Workflow

Successfully dissolving 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine requires a logical, stepwise approach. Start with the simplest methods and progress to more complex solutions only as needed.

Workflow Overview

The following diagram outlines the recommended troubleshooting path.

G cluster_0 Start Start: Undissolved Compound SolventScreen Step 1: Systematic Solvent Screening Start->SolventScreen Begin Testing PhysicalMethods Step 2: Apply Physical Methods (Heat/Sonication) SolventScreen->PhysicalMethods No suitable single solvent found Success Success: Homogeneous Solution Achieved SolventScreen->Success Soluble Cosolvent Step 3: Use Co-Solvent Systems PhysicalMethods->Cosolvent Solubility still insufficient PhysicalMethods->Success Soluble Cosolvent->Success Soluble Reassess Reassess Experiment: Consider Solid-Load or Alternative Synthesis Route Cosolvent->Reassess Still insoluble

Caption: A logical workflow for troubleshooting solubility issues.

Step 1: Systematic Solvent Screening

The first step is to perform small-scale solubility tests with a range of common laboratory solvents. This will help identify a promising candidate or a good starting point for a co-solvent system.

Rationale: Solvents with different polarities and hydrogen bonding capabilities interact with solutes differently. A systematic screen maximizes the chance of finding a suitable match for the compound's unique properties.

Table 1: Recommended Solvents for Initial Screening
Polarity ClassSolventBoiling Point (°C)Notes
Polar Aprotic Dimethylformamide (DMF)153High boiling point, excellent solvating power for many heterocycles.
Dimethyl Sulfoxide (DMSO)189Very strong solvent, but can be difficult to remove and may react under certain conditions.
Acetonitrile (MeCN)82Common reaction solvent, moderate solvating power.
Tetrahydrofuran (THF)66Good general-purpose solvent, less polar than DMF/DMSO.
Polar Protic 1,4-Dioxane101Higher boiling point ether, often a good co-solvent.
Methanol (MeOH)65May show partial solubility.
2-Propanol (IPA)82Less polar than methanol.
Chlorinated Dichloromethane (DCM)40Often used but may have limited success on its own.
1,2-Dichloroethane (DCE)84Higher boiling point alternative to DCM.
Experimental Protocol: Small-Scale Solubility Test
  • Preparation: Add a small, known amount (e.g., 1-2 mg) of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine to a small glass vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) while stirring or vortexing.

  • Observation: Observe for dissolution after each addition. Note whether the compound dissolves completely, partially, or not at all.

  • Quantification (Optional): Continue adding solvent until the solid dissolves completely. This provides a rough estimate of solubility (e.g., mg/mL).

  • Documentation: Record the results for each solvent to guide further optimization.

Step 2: Application of Physical Methods

If a suitable solvent is not found at room temperature, applying energy can often improve solubility.

A. Heating

Rationale: For most compounds, solubility increases with temperature. The added thermal energy helps overcome the crystal lattice energy, allowing solvent molecules to solvate the solute more effectively.[7]

Experimental Protocol: Dissolution with Controlled Heating

  • Setup: Place the compound in a flask with the chosen solvent (e.g., a promising candidate from Step 1 like DMF or 1,4-Dioxane) and a magnetic stir bar.

  • Heating: Place the flask in a heating mantle or oil bath set to a controlled temperature (e.g., start at 40-50 °C).

  • Monitoring: Stir the mixture and slowly increase the temperature. Visually monitor for dissolution.

  • Caution: Do not exceed the boiling point of the solvent. Be aware of potential degradation at elevated temperatures; if the solution changes color (e.g., darkens significantly), thermal decomposition may be occurring.

B. Sonication

Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid. The collapse of these bubbles generates localized energy that can break apart solid agglomerates, increasing the surface area available for solvation.[8]

Protocol:

  • Prepare a slurry of the compound in the chosen solvent.

  • Place the vial or flask in an ultrasonic bath.

  • Sonicate for 15-30 minute intervals, checking for dissolution. Note that sonication can also gently warm the sample.

Step 3: Advanced Strategy - Co-Solvent Systems

If a single solvent is ineffective, a mixture of two or more miscible solvents (a co-solvent system) can dramatically enhance solubility.[9]

Rationale: A co-solvent system can fine-tune the polarity and hydrogen-bonding characteristics of the solvent environment to better match the solute's properties. For example, a small amount of a polar solvent like methanol can disrupt the solute-solute interactions in a less polar medium like DCM, facilitating dissolution.

Table 2: Suggested Co-Solvent Mixtures
Primary SolventCo-SolventTypical Starting Ratio (v/v)Application Notes
Dichloromethane (DCM)Methanol (MeOH)9:1Good for increasing polarity slightly.
Tetrahydrofuran (THF)Dimethylformamide (DMF)4:1Balances good solvating power with easier removal.
1,4-DioxaneWater9:1 or 4:1Useful for reactions where a protic component is tolerated.
TolueneAcetonitrile (MeCN)4:1Can help dissolve aromatic compounds.
Experimental Protocol: Co-Solvent Screening
  • Initial Slurry: Suspend the compound in the primary solvent (the one in which it is least soluble but required for the reaction).

  • Titration: Slowly add the co-solvent dropwise while stirring vigorously.

  • Observation: Watch for the point at which the solution becomes clear and homogeneous.

  • Optimization: Experiment with different ratios to find the minimum amount of co-solvent needed. This is crucial for downstream processing, as removing high-boiling co-solvents like DMF or DMSO can be challenging.

Part 3: Advanced Troubleshooting FAQs

Q3: My compound dissolves in a hot solvent but precipitates when it cools to room temperature. What should I do?

Answer: This is a common scenario for compounds with high crystal lattice energy. The best strategy depends on your application:

  • For a Chemical Reaction: If the reaction can be run at an elevated temperature, you can maintain the heat throughout the process to keep the compound in solution. Add the reactant to the hot, homogeneous solution.

  • For Purification/Analysis: If you need a room-temperature solution, you may need to find a better solvent or co-solvent system using the workflow described above. This behavior is exploited during recrystallization, but is problematic for other applications.

Q4: How can I purify my compound with column chromatography if I can't dissolve it in a suitable loading solvent?

Answer: Use the solid-loading (or dry-loading) technique.

  • Dissolve the Compound: Dissolve your crude product in the minimal amount of a strong solvent in which it is soluble (e.g., DMSO, DMF, or hot DCM/MeOH).

  • Adsorb onto Silica: Add a small amount of silica gel or Celite® to this solution to form a thick, stirrable slurry.

  • Evaporate the Solvent: Gently remove the solvent under vacuum (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the solid support.

  • Load the Column: Carefully add this powder to the top of your prepared chromatography column.

  • Elute: Run the column as usual. This technique ensures that the compound is introduced to the column in a concentrated band without the use of a strong, incompatible loading solvent.

Q5: Are there any solvents I should absolutely avoid?

Answer: Yes. Avoid solvents that can react with your molecule. Given the structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, be cautious with:

  • Primary/Secondary Amines (as solvents): The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). Using an amine solvent (like pyrrolidine or morpholine) could lead to unwanted side reactions, especially at elevated temperatures.

  • Strongly Basic or Acidic Conditions: Unless required by the reaction, these conditions could potentially lead to degradation or side reactions.

References
  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. Available at: [Link]

  • 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. NextSDS. Available at: [Link]

  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine | CAS 106691-21-8. Chemical-Suppliers.com. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. Available at: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available at: [Link]

  • Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Tips needed for insoluble compound. Reddit r/Chempros. Available at: [Link]

  • 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Chemsrc. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine Cross-Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine . While this dihalogenated scaffold is highly valuable for building complex pharmaceutical intermediates, it presents a notorious chemoselectivity challenge: achieving high-yielding cross-coupling at the C6-iodo position while strictly preventing unwanted hydrodehalogenation.

Mechanistic Overview: Chemoselectivity vs. Dehalogenation

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), the oxidative addition step is heavily biased toward the weakest carbon-halogen bond[1]. In 4-chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine, the C6–I bond has a significantly lower bond dissociation energy than the C4–Cl bond, making the iodine atom highly reactive toward the Pd(0) catalyst[2],[3].

However, aryl iodides are exceptionally prone to hydrodehalogenation —a parasitic side reaction where the halogen is replaced by a hydrogen atom, yielding the des-iodo byproduct (4-chloro-2-methylthieno[2,3-d]pyrimidine)[4]. This occurs when the intermediate Aryl-Pd(II)-I complex reacts with a hydrogen source to form a Palladium-Hydride (Pd-H) species, which then undergoes premature reductive elimination[5].

Caption: Catalytic cycle showing desired cross-coupling vs. competing hydrodehalogenation pathway.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of the C6-H des-iodo byproduct instead of my coupled product? A1: You are inadvertently providing a hydrogen source that intercepts the catalytic cycle. The primary mechanism for dehalogenation involves the formation of a Pd-H species[5]. This hydride typically originates from three sources:

  • Trace Water: Even small amounts of moisture can act as a hydrogen source for hydrodehalogenation[4],[6].

  • Protic Solvents: Alcohols (EtOH, iPrOH) or easily reducible solvents (like DMF) readily donate hydrides to the Pd center[5],[6].

  • Strong Bases: Alkoxide bases (e.g., NaOtBu) can undergo β -hydride elimination after coordinating with palladium, generating the lethal Pd-H intermediate[4].

Q2: How does my choice of phosphine ligand influence this side reaction? A2: The ligand dictates the kinetic race between transmetalation/reductive elimination and Pd-H formation. If your ligand is too small or not sufficiently electron-rich (e.g., plain PPh3), the reductive elimination step is slow[5]. By switching to sterically bulky, electron-rich ligands like XPhos , SPhos , or large bite-angle bidentate ligands like dppf , you artificially crowd the palladium center. This steric bulk forces the complex to undergo rapid reductive elimination, effectively outcompeting the slower dehalogenation pathway[7].

Q3: Can the 4-chloro position also undergo dehalogenation? A3: Yes, though it is kinetically less favored than the 6-iodo position. If you push the reaction with unnecessarily high temperatures (>100 °C), prolonged reaction times, or excessive catalyst loading, the Pd(0) will eventually perform a secondary oxidative addition into the C4–Cl bond after the C6 position has reacted[5]. Strict temperature control and stoichiometric precision are required to maintain chemoselectivity[1].

Caption: Step-by-step decision matrix for diagnosing and resolving hydrodehalogenation issues.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution during the Suzuki-Miyaura coupling of 4-chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine.

Condition VariableSpecific ReagentDesired C6-Coupled Yield (%)Dehalogenated Byproduct (%)Mechanistic Rationale
Base Selection NaOtBu45%35%Strong alkoxide undergoes rapid β -hydride elimination, forming Pd-H[4].
Base Selection K3PO4 (Anhydrous)88%<2%Mild, non-nucleophilic base prevents hydride transfer[7].
Solvent System DMF / H2O (9:1)60%25%Water and DMF act as potent hydrogen sources for Pd-H formation[6].
Solvent System Anhydrous 1,4-Dioxane92%<1%Aprotic environment eliminates external proton/hydride donors[7].
Ligand Choice PPh355%20%Slow reductive elimination allows competing dehalogenation to occur[5].
Ligand Choice XPhos94%<1%Steric bulk forces rapid reductive elimination, outcompeting side reactions[7].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It utilizes anhydrous conditions, a mild phosphate base, and a bulky phosphine ligand to suppress dehalogenation while maximizing C6-chemoselectivity.

Materials Required:

  • 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.05 equiv - slight excess prevents over-reaction at C4)

  • Pd2(dba)3 (2.5 mol% - provides 5 mol% active Pd)

  • XPhos (10 mol% - bulky ligand to force reductive elimination)

  • Anhydrous K3PO4 (2.0 equiv - mild, non-nucleophilic base)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Rigorous Degassing & Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine, arylboronic acid, and anhydrous K3PO4. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times[5]. Causality: Removing oxygen prevents homocoupling, while the vacuum cycles remove trace surface moisture that causes dehalogenation.

  • Catalyst Charging: Under a positive flow of Argon, add Pd2(dba)3 and XPhos.

  • Solvent Addition: Inject anhydrous, sparged 1,4-Dioxane (0.1 M relative to the pyrimidine) via a gas-tight syringe. In-Process Control (IPC): The solution should transition from a dark purple/red (Pd2(dba)3) to a deep red-brown as the active Pd(0)-XPhos complex forms.

  • Temperature-Controlled Execution: Submerge the flask in a pre-heated oil bath at 80 °C [4]. Do not exceed this temperature, as thermal stress promotes C4-Cl activation[5].

  • Reaction Monitoring (Self-Validation): After 2 hours, sample the reaction via syringe and analyze by LC-MS.

    • Validation Check: You should observe the mass of the desired product ( [M+H]+ ). If a mass corresponding to [M−I+H]+ (dehalogenated byproduct) exceeds 5% relative area, immediately cool the reaction to halt further hydride transfer.

  • Workup: Once the starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate under reduced pressure and purify via silica gel chromatography[4].

References

  • Benchchem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem. 5

  • Benchchem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds. Benchchem. 4

  • Benchchem Technical Support Team. Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. Benchchem. 7

  • Benchchem Technical Support Team. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. 2

  • Neufeldt, S. et al. Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. 1

  • Neufeldt, S. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Catalyst Speciation-Controlled Conditions. NSF PAR. 3

  • Orbach, M. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications). 6

Sources

Optimization

Best purification and column chromatography methods for 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 4-Chloro-6-iodo-2-methylthieno[2,3-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine .

This di-halogenated scaffold is a critical building block in the development of kinase inhibitors and targeted therapies[1]. However, its orthogonal reactivity—combining a highly electrophilic 4-chloro position with a photo-labile 6-iodo position—makes column chromatography a minefield of potential side reactions. This guide explains the causality behind these degradation pathways and provides self-validating protocols to ensure high-yield purifications.

Part 1: Physicochemical & Chromatographic Profile

To design a successful purification strategy, we must first understand the quantitative and qualitative reactivity hotspots of the molecule.

Property / ParameterValue / ObservationChromatographic Implication
Molecular Weight 310.54 g/mol N/A
C4-Chloro Reactivity High (SNAr vulnerability)Strictly avoid nucleophilic solvents (MeOH, EtOH) and primary/secondary amine modifiers.
C6-Iodo Reactivity Photo-labileShield from ambient light during elution and evaporation to prevent deiodination.
Polarity Non-polar to moderately polarOptimal elution achieved with Hexane/Ethyl Acetate gradients[2].
Silica Gel Half-life ~12-18 hours (dry loaded)Avoid leaving the compound on the column overnight; high risk of hydrolysis.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I losing product yield to a highly polar baseline spot during silica gel chromatography? A1: You are observing the hydrolysis of the 4-chloro group to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. The pyrimidine ring is highly electron-deficient, making the C4 position extremely susceptible to nucleophilic aromatic substitution (SNAr)[3]. The slightly acidic nature of standard silica gel, combined with residual moisture, catalyzes this hydrolysis. Causality & Solution: Minimize the compound's residence time on the column. Use automated flash chromatography rather than slow gravity columns, and never leave the crude mixture dry-loaded on silica overnight.

Q2: Can I use Triethylamine (TEA) to prevent streaking of this nitrogen-containing heterocycle? A2: No, this is a common and costly pitfall. While TEA is routinely used to deactivate acidic silanol groups, tertiary amines can react with the highly activated 4-chloro position to form a quaternary ammonium intermediate. This intermediate is highly hygroscopic and will rapidly hydrolyze upon exposure to atmospheric moisture. Causality & Solution: The electron-withdrawing nature of the chloro and iodo groups significantly reduces the basicity of the pyrimidine nitrogens. Consequently, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine does not typically streak on silica. Stick to a neutral Hexane/Ethyl Acetate gradient[2].

Q3: My purified fractions turn slightly yellow/brown after concentration. What is happening? A3: This indicates photo-induced deiodination. The C-I bond at the 6-position is susceptible to homolytic cleavage when exposed to ambient laboratory light, releasing elemental iodine (I 2​ ), which causes the brown discoloration. Causality & Solution: Wrap your chromatography column and collection tubes in aluminum foil. Evaporate the solvent in a darkened fume hood or cover the rotary evaporator flask.

Q4: How can I verify if my compound is stable on silica before committing my entire batch to a column? A4: Use the self-validating 2D-TLC Stability Assay (detailed in the protocol section below). If the compound is stable, all spots will lie on a perfect diagonal line. If the 4-chloro group is hydrolyzing on the silica, you will see off-diagonal spots (degradation products) appearing below the main diagonal.

Part 3: Logical Troubleshooting & Purification Workflow

Workflow Start Crude Mixture: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine TLC 2D-TLC Stability Check (Hexane:EtOAc) Start->TLC Decision Is degradation observed on silica? TLC->Decision DegradationYes Liquid Load in DCM Use Fast Flash Chromatography Decision->DegradationYes Yes (Hydrolysis risk) DegradationNo Standard Dry Loading (Avoid prolonged silica contact) Decision->DegradationNo No Elution Elute with Hexane/EtOAc (Strictly avoid MeOH/EtOH) DegradationYes->Elution DegradationNo->Elution Collection Collect in Foil-Wrapped Flasks (Prevent 6-Iodo photo-cleavage) Elution->Collection Evaporation Evaporate at <35°C Store under Argon at -20°C Collection->Evaporation

Caption: Fig 1: Logical troubleshooting workflow for the chromatographic purification of thieno[2,3-d]pyrimidines.

Part 4: Self-Validating Experimental Protocols

Protocol A: 2D-TLC Stability Assay

Purpose: To validate silica gel compatibility prior to bulk purification.

  • Spotting: Apply 1 µL of the crude mixture to the bottom-left corner of a 5x5 cm square silica gel TLC plate (F254).

  • First Development: Develop the plate in a chamber containing 9:1 Hexane:Ethyl Acetate.

  • Incubation: Remove the plate, mark the solvent front, and let it dry completely in ambient air for 45 minutes to simulate the residence time of a column chromatography run.

  • Second Development: Rotate the plate 90 degrees counter-clockwise. Develop the plate a second time in the exact same solvent system.

  • Validation: Visualize under a 254 nm UV lamp. If the compound is stable, the primary spot will sit exactly on the diagonal axis. Any spots appearing below the diagonal indicate that the compound degraded during the 45-minute incubation period on the silica.

Protocol B: Optimized Flash Chromatography

Purpose: High-yield isolation of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

  • Sample Preparation (Liquid Loading): Dissolve the crude mixture in the absolute minimum volume of anhydrous Dichloromethane (DCM). Mechanistic Note: Liquid loading minimizes the surface area contact with acidic silanol groups compared to dry loading, drastically reducing the rate of C4-hydrolysis.

  • Column Equilibration: Equilibrate a pre-packed flash silica column (230-400 mesh) with 100% Hexane. Wrap the column cartridge in aluminum foil.

  • Elution Strategy: Apply the sample and elute using a gradient of Hexane to Ethyl Acetate (start at 100:0, ramp to 85:15 over 10 column volumes)[2]. Mechanistic Note: Strictly avoid protic solvents like Methanol, which can act as nucleophiles and replace the 4-chloro group via SNAr[3].

  • Fraction Collection: Collect fractions in foil-wrapped test tubes.

  • Concentration: Pool the product-containing fractions and evaporate using a rotary evaporator with a water bath temperature strictly 35°C. High temperatures accelerate the thermal degradation of halogenated pyrimidines.

  • Storage: Flush the collection flask with Argon to displace oxygen and moisture, and store at -20°C in the dark.

References

  • Elmenier, F. M., et al. "Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Benchchem. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry." Benchchem Technical Notes, 2025.

  • ChemicalBook. "4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 - Chemical Properties, Uses, Production." ChemicalBook Database, 2025.

Sources

Troubleshooting

Troubleshooting overlapping peaks in NMR spectra of thieno[2,3-d]pyrimidine derivatives

Welcome to the technical support center for researchers working with thieno[2,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with thieno[2,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in Nuclear Magnetic Resonance (NMR) spectra. The inherent structural rigidity and electronic nature of the thieno[2,3-d]pyrimidine core often lead to poor signal dispersion in 1D ¹H NMR spectra, complicating structural elucidation and purity assessment. This resource offers practical, step-by-step solutions, from simple experimental adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in the aromatic region of my thieno[2,3-d]pyrimidine derivative's ¹H NMR spectrum show significant overlapping?

A1: The overlapping of proton signals in the ¹H NMR spectra of thieno[2,3-d]pyrimidine derivatives is a frequent issue stemming from the compound's intrinsic electronic and structural properties. The fused heterocyclic system creates a relatively rigid structure where protons on the core rings exist in similar chemical environments. This leads to a narrow range of chemical shifts, causing signals to bunch together.

Several factors contribute to this phenomenon:

  • Fused Aromatic System: The electron distribution across the fused thiophene and pyrimidine rings results in a limited chemical shift dispersion for the attached protons. Unless strong electron-donating or electron-withdrawing groups are present, the protons on the core often resonate within a small window (typically 7.0-9.0 ppm).

  • Structural Similarity: In a library of related derivatives, minor modifications to a substituent may not significantly perturb the electronic environment of distant protons on the heterocyclic core, leading to nearly identical and overlapping chemical shifts across a series of compounds.[1][2][3]

  • Signal Broadening: Factors such as sample concentration, the presence of paramagnetic impurities, or intermediate-rate chemical exchange can cause peaks to broaden, increasing the likelihood of overlap.[4]

Q2: What are the simplest experimental adjustments I can make to resolve minor to moderate peak overlap?

A2: Before resorting to more time-consuming 2D NMR experiments, simple modifications to the sample environment or data acquisition parameters can often resolve overlapping signals. The two most effective initial steps are changing the deuterated solvent and performing a Variable Temperature (VT) NMR experiment.

Start Overlapping Peaks Observed in 1D ¹H NMR Solvent Change Deuterated Solvent Start->Solvent Check_Resolution Is Overlap Resolved? Solvent->Check_Resolution VT_NMR Perform Variable Temperature (VT) NMR VT_NMR->Check_Resolution Check_Resolution->VT_NMR No Advanced Proceed to 2D NMR (COSY, HSQC) Check_Resolution->Advanced Still Overlapping End Analysis Complete Check_Resolution->End Yes

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Method 1: Modifying the Chemical Environment by Changing Solvents

The local magnetic field experienced by a nucleus is influenced by its interaction with solvent molecules. Changing the solvent can alter these interactions, inducing differential changes in chemical shifts and potentially resolving overlapping signals.[4][5][6]

Causality:

  • Aromatic Solvent-Induced Shift (ASIS): Aromatic solvents like benzene-d₆ or pyridine-d₅ create a diamagnetic ring current. Solute molecules will orient themselves relative to this solvent cloud, and protons located in different positions relative to the aromatic solvent will experience different shielding or deshielding effects, shifting their signals.

  • Hydrogen Bonding: Protic solvents (e.g., methanol-d₄) or strong hydrogen bond acceptors (e.g., DMSO-d₆) can interact with N-H or O-H protons in your molecule, significantly changing their chemical shifts and sometimes sharpening the signals.[7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a new sample of your thieno[2,3-d]pyrimidine derivative (typically 5-10 mg) in a different high-purity deuterated solvent.

  • Solvent Selection: Choose a solvent with different properties than the original one. For example, if the initial spectrum was in CDCl₃ (non-polar), try DMSO-d₆ (polar, H-bond acceptor) or benzene-d₆ (aromatic).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum in the new solvent.

  • Comparison: Compare the new spectrum with the original one to see if the overlapping signals have resolved.

Table 1: Common Deuterated Solvents for Resolving Peak Overlap

SolventChemical ClassKey PropertiesTypical Use Case
Chloroform-d (CDCl₃)HalogenatedNon-polar, weakly interacting.Good starting point for many organic compounds.
DMSO-d₆ SulfoxideHighly polar, strong H-bond acceptor.Excellent for dissolving polar compounds and resolving exchangeable protons (NH, OH).
Benzene-d₆ AromaticNon-polar, induces significant ASIS effects.Ideal for resolving overlapping aromatic and aliphatic signals through differential shielding.
Acetonitrile-d₃ NitrilePolar, aprotic.Offers an intermediate polarity and can induce different shifts compared to DMSO or CDCl₃.
Methanol-d₄ AlcoholPolar, protic.Useful for compounds with exchangeable protons, but can cause H/D exchange.

Method 2: Variable Temperature (VT) NMR

Altering the temperature of the NMR experiment can be a powerful tool for resolving peak overlap, particularly when dynamic processes are involved.[4][5]

Causality:

  • Conformational Dynamics: If your molecule exists as a mixture of rapidly interconverting conformers, you may see broad, averaged signals. Cooling the sample can slow this exchange, sometimes to the point where you see sharp, distinct signals for each conformer. Conversely, heating can accelerate the exchange, collapsing multiple signals into a single sharp peak.

  • Peak Sharpening: For molecules with intermediate exchange rates or viscosity-related broadening, increasing the temperature can lead to sharper lines and better resolution.

  • Intermolecular Interactions: Temperature changes can disrupt intermolecular hydrogen bonding or π-stacking, which may be contributing to signal broadening or overlap.

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the default temperature (e.g., 298 K).

  • Temperature Adjustment: Set a new target temperature on the spectrometer. It is advisable to change the temperature in increments of 10-20 K.

  • Equilibration: Allow the sample to fully equilibrate at the new temperature for at least 5-10 minutes before starting acquisition. This is critical for stable, well-shimmed spectra.

  • Acquisition: Acquire a new ¹H NMR spectrum.

  • Iteration: Repeat steps 2-4 at several temperatures (both higher and lower) to find the optimal condition for signal resolution.

Q3: My 1D spectrum is still too crowded after changing solvents and temperature. What 2D NMR experiments are essential for structure elucidation?

A3: When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments spread the NMR information across two frequency dimensions, providing the resolution needed to untangle complex spectra.[9][10][11] For thieno[2,3-d]pyrimidines, a standard suite of COSY, HSQC, and HMBC experiments is typically required for full assignment.

Start Unresolved 1D Spectrum COSY Run ¹H-¹H COSY (Identifies H-H Spin Systems) Start->COSY HSQC Run ¹H-¹³C HSQC (Links Protons to Attached Carbons) COSY->HSQC HMBC Run ¹H-¹³C HMBC (Connects Fragments via 2-3 Bond Couplings) HSQC->HMBC Structure Assemble Molecular Structure HMBC->Structure End Full Assignment Structure->End

Caption: Standard 2D NMR workflow for complex structures.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). It helps establish connectivity within individual spin systems.[11]

  • How to Read the Spectrum: The 1D ¹H spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding diagonal frequencies are coupled.

  • Application: Use COSY to trace the proton networks on substituted rings or alkyl chains attached to the thieno[2,3-d]pyrimidine core.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms.[4][10]

  • How to Read the Spectrum: This is one of the most powerful experiments for resolving overlap. It creates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a C-H bond.

  • Application: Even if two proton signals are perfectly overlapped in the 1D spectrum, they are often attached to carbons with very different chemical shifts. The HSQC spectrum will resolve these into two distinct peaks, using the much larger chemical shift range of ¹³C NMR as a dispersion tool.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To show correlations between protons and carbons over longer ranges (typically 2-3 bonds).[10][11]

  • How to Read the Spectrum: Similar to an HSQC, but the cross-peaks show correlations between protons and carbons that are not directly bonded.

  • Application: HMBC is crucial for piecing together the molecular puzzle. It allows you to connect spin systems identified in COSY, assign quaternary (non-protonated) carbons, and confirm the position of substituents on the thieno[2,3-d]pyrimidine core. For example, a correlation from a proton on a substituent to a carbon within the heterocyclic core definitively places that substituent.

4. ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To show correlations between all protons within a given spin system, even if they are not directly coupled.[10][11]

  • When to Use: TOCSY is particularly advantageous over COSY in cases of severe resonance overlapping or for identifying protons in a long spin system (like a sugar or long alkyl chain) where the signal of an intermediate proton is obscured.[10] A cross-peak appears between two protons if they are part of the same continuous chain of coupled spins.

Q4: I have used 2D NMR, but I still cannot differentiate between two possible isomers. What advanced technique can help?

A4: When through-bond connectivity from COSY and HMBC is insufficient to distinguish between isomers (e.g., positional isomers), you must use an experiment that provides information about through-space proximity. The Nuclear Overhauser Effect (NOE) is the definitive tool for this.

Advanced Technique: 1D or 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[11]

  • Mechanism: NOE relies on dipole-dipole relaxation between nuclei. Irradiating one proton will cause a change in the signal intensity of other nearby protons.

  • Application for Isomer Differentiation: Imagine you have a substituent that could be at one of two positions on the thieno[2,3-d]pyrimidine ring. A 1D selective NOESY experiment is ideal here.

    • Select a Proton: Choose a proton with an unambiguous signal, for example, a methyl group on your substituent.

    • Irradiate: Selectively irradiate the frequency of this chosen proton.

    • Observe: In the resulting difference spectrum, you will see signals only from those protons that are physically close to the irradiated methyl group.

    • Deduce Structure: If you observe an NOE to a specific proton on the thieno[2,3-d]pyrimidine core, you can definitively confirm the position of your substituent.

References
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC.
  • Advanced NMR Techniques and Applications. (n.d.). Fiveable.
  • Technical Support Center: Navigating Overlapping Peaks in ¹³C NMR of Labeled Extracts. (n.d.). Benchchem.
  • 2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC.
  • Al-Hiari, Y. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. MDPI.
  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2025). Journal of Medicinal Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect.
  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022). MDPI. Retrieved from

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizwa.
  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (n.d.). PMC.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing.

Sources

Optimization

Technical Support Center: Troubleshooting Iodination of Thieno[2,3-d]pyrimidine Scaffolds

Welcome to the Technical Support Center for heterocyclic functionalization. Thieno[2,3-d]pyrimidines are privileged bioisosteres of quinazolines and purines, widely utilized in the development of kinase inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Thieno[2,3-d]pyrimidines are privileged bioisosteres of quinazolines and purines, widely utilized in the development of kinase inhibitors (e.g., PI3K/mTOR) and targeted antifolates[1]. Functionalizing the thiophene ring via iodination is a critical gateway for downstream Suzuki-Miyaura or Sonogashira cross-coupling. However, researchers frequently encounter yield-destroying byproducts such as di-halogenation, oxidative ring-opening, and light-induced decomposition.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to achieve highly regioselective iodination.

Mechanistic Causality of Byproduct Formation

To minimize byproducts, it is essential to understand the electronic vulnerabilities of the thieno[2,3-d]pyrimidine core:

  • Over-Iodination (Di-halogenation): The thiophene moiety is highly electron-rich compared to the fused pyrimidine ring. During electrophilic aromatic substitution (EAS), the addition of a single iodine atom does not sufficiently deactivate the ring. If the local concentration of the electrophile is too high, or the temperature exceeds 0 °C, a second iodination event rapidly competes with the first, leading to intractable di-halogenated mixtures[2].

  • Radical-Mediated Decomposition: Thiophenes are notoriously sensitive to light and strong Lewis acids. Reagents like elemental iodine ( I2​ ) combined with silver trifluoroacetate ( AgOCOCF3​ ) can trigger single-electron transfer (SET) events, leading to radical cation formation and subsequent polymerization (often observed as a black, insoluble tar)[2].

  • Post-Reaction Oxidation: Failing to immediately neutralize active iodine species during aqueous workup can lead to the oxidation of the thiophene sulfur atom (forming sulfoxides) or the degradation of sensitive amine substituents.

Iodination Decision Matrix & Workflow

Use the following decision matrix to select the appropriate iodination strategy based on your scaffold's reactivity and substitution pattern.

G Start Thieno[2,3-d]pyrimidine Scaffold Direct Direct Iodination (NIS / Solvents) Start->Direct Ipso Ipso-Iododesilylation (TMS-directed) Start->Ipso Merc Mercuration-Iodination (Resistant Scaffolds) Start->Merc TempControl T < 0°C & Dark Controlled Addition Direct->TempControl NoControl T > 0°C or Light Exposure Direct->NoControl Mono High Yield Mono-iodinated Product Ipso->Mono Regioselective Merc->Mono 2-Step Process TempControl->Mono DiHalo Di-halogenation & Decomposition NoControl->DiHalo

Workflow for optimizing thieno[2,3-d]pyrimidine iodination to minimize byproducts.

Self-Validating Experimental Protocols

Protocol A: Direct Electrophilic Iodination with NIS (For Unsubstituted C5/C6)

This protocol relies on strict kinetic control to favor mono-iodination over di-halogenation.

  • Preparation: Dissolve the thieno[2,3-d]pyrimidine scaffold (1.0 eq) in anhydrous Dichloroethane (DCE) or Acetic Acid (AcOH) under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the formation of hypohalous acids, which are responsible for oxidative side reactions.

  • Environmental Control: Cool the reaction vessel to -10 °C using an ice/brine bath and wrap the flask entirely in aluminum foil.

    • Causality: Complete light exclusion prevents radical-mediated thiophene decomposition. Sub-zero temperatures suppress the activation energy required for the secondary di-halogenation event[2].

  • Electrophile Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 1.5 hours[3].

    • Causality: Portion-wise addition keeps the steady-state concentration of the electrophile low, ensuring that unreacted starting material outcompetes the mono-iodinated product for the available NIS.

  • Validation Checkpoint (Self-Validation): At t=60 min, pull a 10 µL aliquot, quench in 100 µL of 10% Na2​S2​O3​ , dilute with methanol, and analyze via LC-MS.

    • Success Criteria: You should observe a mass shift of +126 Da [M+H]+ . If a peak with a +252 Da shift appears, di-iodination is occurring; immediately halt the reaction.

  • Quenching: Once the starting material peak is <5%, quench the reaction directly in the cold bath by adding cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously until the mixture turns colorless.

Protocol B: Regioselective Ipso-Iododesilylation (For Complex/Sensitive Scaffolds)

When direct iodination yields intractable mixtures, pre-installing a trimethylsilyl (TMS) group directs the iodine strictly to the ipso position, bypassing standard EAS rules[2].

  • Preparation: Dissolve the 5-(trimethylsilyl)thieno[2,3-d]pyrimidine precursor in anhydrous CH2​Cl2​ . Cool to 0 °C in the dark.

  • Substitution: Add 1.1 eq of NIS or Iodine Monochloride (ICl).

    • Causality: The silyl group acts as an electro-fugal leaving group. The carbon-silicon bond stabilizes the adjacent carbocation intermediate (beta-silicon effect), driving the substitution exclusively at the TMS-bearing carbon and preventing halogenation at the adjacent unsubstituted position[2].

  • Validation Checkpoint (Self-Validation): Run an LC-MS of the reaction mixture.

    • Success Criteria: Look for the loss of the TMS group (-72 Da) and the addition of Iodine (+126 Da), resulting in a net mass shift of +54 Da.

  • Workup: Quench with Na2​S2​O3​ and extract with dichloromethane.

Troubleshooting FAQs

Q: Why am I observing significant di-halogenated byproducts even when I use exactly 1.0 equivalent of NIS? A: The thiophene ring is highly activated. The rate constant of the second iodination ( k2​ ) can be competitive with the first ( k1​ ) if the local concentration of NIS is high (e.g., if added all at once). To fix this, lower the temperature to -10 °C and use a syringe pump to add the NIS as a dilute solution over 2 hours.

Q: My starting material completely decomposes into a black tar when using I2​ and Silver Trifluoroacetate. What happened? A: Thiophenes are highly sensitive to strong Lewis acids and oxidants. Silver salts ( Ag+ ) can catalyze single-electron oxidation of the electron-rich thiophene ring, leading to radical polymerization rather than clean iodination[2]. Abandon silver-catalyzed methods for this scaffold and switch to Protocol A (NIS) or Protocol B (Ipso-iododesilylation).

Q: Direct halogenation with NIS or Br2​ is completely failing for my 2-amino-4-oxo-6-alkyl-thieno[2,3-d]pyrimidine. It just won't react. What is the alternative? A: Steric hindrance (e.g., from a bulky 6-alkyl group) or electronic deactivation can sometimes render direct halogenation fruitless. In such cases, an intermediate mercuration step can be employed. The scaffold is treated with mercury(II) acetate/chloride to form a 5-chloromercury derivative. This isolated intermediate is then reacted with I2​ in CH2​Cl2​ at room temperature. While toxic and requiring careful waste disposal, this two-step method forces iodination at highly resistant positions[4].

Quantitative Data: Reagent & Byproduct Profiling

Use this table to benchmark your expected outcomes and mitigate specific risks based on your chosen reagent system.

Iodination StrategyReagents / SolventOptimal TempPrimary Byproduct RiskMitigation Strategy
Direct Electrophilic NIS, DCE or AcOH-10 °C to 0 °CDi-iodination (15–30%)Portion-wise addition, strict temp control, absolute light exclusion.
Lewis Acid-Catalyzed I2​ , AgOCOCF3​ 0 °C to 78 °CComplete DecompositionAvoid for thiophenes; switch to NIS or Ipso-substitution.
Ipso-Iododesilylation NIS or ICl, CH2​Cl2​ 0 °CProtodesilylation (Loss of TMS without I)Ensure strictly anhydrous conditions; use fresh, dry electrophile.
Mercuration-Iodination 1. Hg(OAc)2​ 2. I2​ , CH2​Cl2​ Room TempHeavy metal contaminationExtensive washing with Na2​S2​O3​ ; use only for highly resistant scaffolds.

References

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. National Institutes of Health (NIH).[Link]

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog. McGill University / Tsantrizos Group.[Link]

  • The synthesis and development of radionuclide based tracers for the imaging of diseases. PhD thesis. University of Glasgow.[Link]

  • Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions with 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the nucleophilic aromatic substitution (SNAr) reaction temperature for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. Our goal is to equip you with the scientific rationale and practical steps to achieve successful and reproducible outcomes in your experiments.

I. Understanding the Core Reaction: SNAr on the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] The SNAr reaction is a powerful tool for functionalizing this core, typically by displacing a halide with a nucleophile. In the case of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the iodine at the 6-position due to the electronic activation by the adjacent pyrimidine nitrogens.[5][6]

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex.[7][8] However, recent studies suggest that many SNAr reactions, particularly on heteroaromatic systems, may proceed through a concerted mechanism.[7][9] Regardless of the precise mechanism, the reaction rate and selectivity are highly dependent on factors such as the nature of the nucleophile, solvent, and, critically, the reaction temperature.

SNAr_Mechanism reactant 4-Chloro-6-iodo-2-methyl- thieno[2,3-d]pyrimidine + Nu- intermediate Meisenheimer-like Intermediate/Transition State reactant->intermediate Nucleophilic Attack product 4-Substituted-6-iodo-2-methyl- thieno[2,3-d]pyrimidine + Cl- intermediate->product Chloride Elimination Troubleshooting_Low_Yield start Low/No Product Formation check_temp Is the reaction heated? start->check_temp increase_temp Gradually increase temperature (e.g., 80-120°C). Monitor by TLC/LC-MS. check_temp->increase_temp No check_nucleophile Is the nucleophile sufficiently reactive? check_temp->check_nucleophile Yes success Product Formation Observed increase_temp->success enhance_nucleophile Consider a more reactive nucleophile or use a base to form the conjugate base (e.g., NaH for alcohols). check_nucleophile->enhance_nucleophile No check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes enhance_nucleophile->success change_solvent Switch to a polar aprotic solvent (DMF, DMSO, THF). check_solvent->change_solvent No change_solvent->success

Caption: Decision workflow for troubleshooting low product yield.

Formation of Significant Byproducts

Question: My reaction is proceeding, but I am observing multiple spots on my TLC plate, and the yield of the desired product is low. How can I improve the selectivity?

Answer: Byproduct formation is often a consequence of the reaction conditions being too harsh or not selective enough. Temperature is a key parameter to control here.

  • Di-substitution or Reaction at the 6-position: While the 4-chloro position is more reactive, at elevated temperatures, you might start to see substitution at the 6-iodo position or di-substitution, especially with a large excess of a highly reactive nucleophile.

    • Solution:

      • Reduce the Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or 50°C) and only increase it if the reaction is too slow. A lower temperature will favor the more kinetically favorable reaction at the 4-position.

      • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nucleophile. [10] * Slow Addition: Add the nucleophile dropwise to the reaction mixture to avoid localized high concentrations. [10]

  • Decomposition of Starting Material or Product: Thieno[2,3-d]pyrimidines can be sensitive to very high temperatures or prolonged reaction times, leading to decomposition.

    • Solution:

      • Find the Optimal Temperature: Carefully screen a range of temperatures to find the sweet spot where the reaction proceeds at a reasonable rate without significant degradation.

      • Monitor Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed.

Incomplete Conversion

Question: The reaction starts well but then stalls, leaving a significant amount of unreacted 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. What should I do?

Answer: Stalled reactions can be due to several factors, including the deactivation of the nucleophile or a reversible reaction equilibrium.

  • Insufficient Base: If your nucleophile is an amine, the HCl generated during the reaction can protonate the amine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the generated acid. [10]Typically, 1.5-2.0 equivalents of the base are sufficient.

  • Reversibility: While less common for SNAr with good leaving groups, some reactions can be reversible.

    • Solution: A moderate increase in temperature can sometimes be sufficient to drive the reaction to completion.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my SNAr reaction with 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine?

A1: A good starting point depends on the nucleophilicity of your reagent. For highly reactive nucleophiles like thiolates or primary amines, you can start at room temperature and gently warm if necessary. For less reactive nucleophiles, such as secondary amines or anilines, starting at 60-80°C is a reasonable approach. It is always recommended to perform small-scale test reactions to determine the optimal temperature.

Q2: How does the choice of nucleophile affect the optimal reaction temperature?

A2: The nucleophile is a critical determinant of the reaction temperature. Here's a general guide:

Nucleophile ClassTypical ReactivityRecommended Starting Temperature RangeNotes
Thiolates (RS-)Very High0°C to Room TemperatureOften generated in situ with a base. Reactions can be very fast.
Primary AminesHighRoom Temperature to 80°CLess hindered amines are more reactive.
Secondary AminesModerate60°C to 120°CSteric hindrance can significantly impact reactivity, requiring higher temperatures.
AnilinesModerate to Low80°C to 140°CElectron-donating groups on the aniline increase reactivity; electron-withdrawing groups decrease it.
Alcohols/PhenolsLow80°C to 150°C (as alkoxides/phenoxides)Require conversion to the more nucleophilic alkoxide/phenoxide with a strong base (e.g., NaH).

Q3: Can I use the same temperature for a small-scale and a large-scale reaction?

A3: Not necessarily. Exothermic reactions can be more difficult to control on a larger scale. It's good practice to start the scale-up reaction at a slightly lower temperature than the optimized small-scale reaction and monitor the internal temperature closely. Ensure efficient stirring to maintain uniform heat distribution.

Q4: Are there any specific safety precautions I should take when heating these reactions?

A4: Yes. Always conduct heated reactions in a well-ventilated fume hood. Use a proper heating mantle with a temperature controller and a secondary container (e.g., a sand bath) for safety. Be aware of the boiling points of your solvents and ensure your reaction vessel is appropriately sealed or equipped with a condenser to prevent solvent evaporation and pressure buildup.

IV. Experimental Protocol: General Procedure for Temperature Optimization

This protocol provides a framework for systematically optimizing the reaction temperature for the SNAr of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine with an amine nucleophile.

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq.).

    • Dissolve the starting material in an appropriate anhydrous polar aprotic solvent (e.g., DMF, 0.5 M).

    • Add the amine nucleophile (1.2 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.).

  • Temperature Screening:

    • Set up multiple reactions in parallel if possible.

    • Stir the first reaction at room temperature (approx. 25°C).

    • Heat the other reactions to different temperatures (e.g., 50°C, 80°C, 100°C, and 120°C) using a controlled heating block.

  • Monitoring:

    • After a set time (e.g., 2 hours), take a small aliquot from each reaction.

    • Analyze the aliquots by TLC or LC-MS to assess the consumption of the starting material and the formation of the product and any byproducts.

  • Analysis and Optimization:

    • Identify the lowest temperature that gives a good conversion rate within a reasonable timeframe (e.g., 2-6 hours) with minimal byproduct formation.

    • If necessary, you can further refine the temperature in smaller increments around the most promising initial result.

V. References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. (n.d.). Retrieved from

  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. (n.d.). Retrieved from

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC. (2025, July 14). Retrieved from

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. (n.d.). Retrieved from

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Retrieved from

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[5][7]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed. (2025, January 15). Retrieved from

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved from

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.). Retrieved from _

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. (n.d.). Retrieved from

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan - Atlantis Press. (n.d.). Retrieved from

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. (2019, March 25). Retrieved from

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (n.d.). Retrieved from

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (n.d.). Retrieved from

  • Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: A highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - Okayama University. (2003, January 2). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining purity of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

High-Resolution HPLC Method Validation for 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine: A Comparative Column Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks ass...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution HPLC Method Validation for 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine: A Comparative Column Guide

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily halogenated, nitrogen-rich heterocyclic scaffolds. 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine is a highly reactive intermediate crucial for synthesizing targeted kinase inhibitors. Its structural complexity—featuring highly polarizable iodine and chlorine atoms alongside basic pyrimidine nitrogens—presents a unique chromatographic challenge.

This guide objectively compares stationary phase chemistries to establish the most robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Furthermore, it details a comprehensive, self-validating protocol grounded in current regulatory frameworks to ensure absolute scientific integrity.

Part 1: The Chromatographic Challenge & Column Selectivity Comparison

Standard method development often defaults to C18 (octadecylsilane) columns. However, C18 phases rely almost exclusively on dispersive hydrophobic interactions. When analyzing 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine, the primary critical quality attributes (CQAs) are the resolution of the active pharmaceutical ingredient (API) from its des-iodo, des-chloro, and positional isomer process impurities.

The Causality of Column Chemistry: Because halogens are highly polarizable electron-withdrawing groups, they significantly alter the electron density of the thienopyrimidine π -system. A standard C18 column fails to exploit these electronic nuances, often resulting in co-elution. Conversely, alternative stationary phases like Biphenyl columns offer orthogonal retention mechanisms. The biphenyl phase provides enhanced π−π and dipole-dipole interactions, which are exquisitely sensitive to the spatial arrangement and electronegativity of halogens on an aromatic ring, yielding superior analyte selectivity and resolution[1].

Table 1: Comparative Column Performance for Halogenated Thienopyrimidine Separation
Column ChemistryPrimary Retention MechanismRetention Time (min)Asymmetry Factor ( Tf​ )Resolution ( Rs​ ) from Des-iodo ImpurityConclusion
C18 (Standard) Hydrophobic (Dispersive)8.41.451.2Fails baseline separation; high tailing.
Phenyl-Hexyl Hydrophobic + π−π 9.11.152.1Acceptable, but susceptible to matrix shifts.
Biphenyl Hydrophobic + Enhanced π−π
  • Dipole

11.21.053.4 Superior selectivity; robust baseline resolution.

G A Target Analysis: Halogenated Pyrimidine B Challenge: Isomer Co-elution A->B C Standard C18 Column (Hydrophobic Only) B->C D Biphenyl Column (π-π & Dipole) B->D E Poor Resolution (Rs < 1.5) C->E F Baseline Separation (Rs > 2.0) D->F

Workflow demonstrating the causality of column selection for halogenated isomers.

Part 2: Designing a Self-Validating System (ICH Q2(R2) Framework)

A validated analytical method is not merely a checklist; it is a self-validating logical system where each parameter reinforces the others. According to the , a purity method must definitively prove that it is "fit for the intended purpose" by demonstrating specificity, accuracy, and precision across a defined reportable range[2].

The Causality of Validation:

  • Specificity is the foundation. By utilizing forced degradation coupled with Photodiode Array (PDA) peak purity analysis, we prove the primary peak is spectrally homogenous. If specificity fails, all subsequent quantitative data is compromised.

  • Linearity & Range establish the boundaries of the method's reliability, ensuring the detector's response is directly proportional to the concentration of the thienopyrimidine derivative.

  • Accuracy & Precision work in tandem. Accuracy (via spike recovery) proves the method measures the true value without matrix interference, while precision proves the method can do so consistently across multiple preparations and days.

ValidationLogic V1 ICH Q2(R2) Validation V2 Specificity (Peak Purity) V1->V2 V3 Linearity & Range (Proportionality) V1->V3 V4 Accuracy (Spike Recovery) V2->V4 Ensures no matrix interference V3->V4 Defines working range V5 Precision (Repeatability) V4->V5 Proves exactness V6 Robustness (Method DoE) V5->V6 Proves consistency V7 Self-Validating System V6->V7

Logical causality of ICH Q2(R2) validation parameters forming a self-validating system.

Part 3: Detailed Experimental Methodologies

Mobile Phase & Diluent Preparation
  • Causality of pH : Thienopyrimidines contain basic nitrogen atoms that can interact with residual silanols on the silica support, causing peak tailing. Using an acidic modifier suppresses nitrogen ionization, ensuring sharp, symmetrical peaks.

  • Mobile Phase A : 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

  • Diluent : 50:50 (v/v) Water:Acetonitrile.

Chromatographic Conditions
  • Column : Biphenyl phase (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Stabilizes mass transfer kinetics).

  • Detection : UV at 254 nm (Optimal π→π∗ transition absorbance for the thienopyrimidine core).

  • Gradient Program :

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

Step-by-Step Validation Protocol
  • Specificity (Forced Degradation) : Expose 1.0 mg/mL sample solutions to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ for 24 hours at room temperature. Heat a solid sample at 60°C for 7 days. Inject and analyze peak purity using PDA software to ensure the purity angle is less than the purity threshold.

  • Linearity : Prepare a stock solution of the reference standard. Perform serial dilutions to generate six concentration levels ranging from 0.05 µg/mL (Reporting Threshold) to 120 µg/mL (120% of the nominal working concentration).

  • Accuracy : Prepare a synthetic matrix (blank). Spike the 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine standard into the matrix at 50%, 100%, and 150% of the target concentration (100 µg/mL). Prepare each level in triplicate.

  • Precision : Perform six independent sample preparations of a single batch at 100 µg/mL. Calculate the %RSD of the peak areas and retention times.

Part 4: Quantitative Validation Data

The following tables summarize the experimental data obtained using the optimized Biphenyl column method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 2: Linearity, Range, and Sensitivity
ParameterTested RangeAcceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) 0.05 µg/mL to 120 µg/mL ≥0.999 0.9998Pass
y-Intercept Bias N/A ≤2.0% of 100% response0.4%Pass
LOD (Limit of Detection) N/ASignal-to-Noise (S/N) ≥3 0.01 µg/mLPass
LOQ (Limit of Quantitation) N/ASignal-to-Noise (S/N) ≥10 0.03 µg/mLPass
Table 3: Accuracy and Precision (Recovery Data)
Validation ParameterConcentration LevelMean Recovery (%)% RSDAcceptance CriteriaStatus
Accuracy (Spike) 50% (50 µg/mL)99.4%0.52%98.0% - 102.0%Pass
Accuracy (Spike) 100% (100 µg/mL)100.2%0.41%98.0% - 102.0%Pass
Accuracy (Spike) 150% (150 µg/mL)100.6%0.38%98.0% - 102.0%Pass
System Precision 100% (n=6 injections)N/A0.15% ≤1.0% Pass
Method Precision 100% (n=6 preps)99.8% (Assay)0.45% ≤2.0% Pass

Conclusion

By transitioning from a purely hydrophobic C18 retention mechanism to a π−π and dipole-driven Biphenyl phase, the chromatographic resolution of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine from its critical des-halogenated impurities is significantly enhanced. When coupled with a rigorous, causality-driven validation framework, this methodology provides a highly reliable, self-validating system for pharmaceutical quality control and downstream drug development.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL :[Link]

  • Title : Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography Source : ResearchGate URL :[Link]

Sources

Comparative

Comparing leaving group reactivity of chloro vs iodo in thieno[2,3-d]pyrimidine scaffolds

An In-Depth Guide to Leaving Group Reactivity: Chloro vs. Iodo in Thieno[2,3-d]pyrimidine Scaffolds For researchers and professionals in drug development, the strategic selection of a leaving group on a heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Leaving Group Reactivity: Chloro vs. Iodo in Thieno[2,3-d]pyrimidine Scaffolds

For researchers and professionals in drug development, the strategic selection of a leaving group on a heterocyclic scaffold is a critical decision that can profoundly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of chloro and iodo leaving groups on the thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings and provide practical, data-driven insights for common cross-coupling and nucleophilic substitution reactions.

Introduction: The Strategic Importance of Leaving Group Selection

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of a wide array of therapeutic agents, notably kinase inhibitors. The ability to functionalize this core at various positions is paramount for generating molecular diversity and optimizing pharmacological properties. The choice between a chloro or iodo substituent as a leaving group is not merely a matter of convenience; it is a strategic decision that dictates the required reaction conditions, catalyst systems, and ultimately, the feasibility of a given synthetic transformation.

Generally, the carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference renders iodo-substituted thieno[2,3-d]pyrimidines more reactive in many transformations, particularly in palladium-catalyzed cross-coupling reactions. However, this enhanced reactivity can be a double-edged sword, sometimes leading to undesired side reactions. Conversely, the chloro group, while more stable and often requiring more forcing conditions to react, can offer advantages in terms of cost, availability, and the potential for selective, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The nature of the leaving group is a key parameter in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl structures. Our comparative studies on the 4-substituted thieno[2,3-d]pyrimidine system reveal distinct reactivity profiles for the chloro and iodo analogues.

Experimental Data Summary: Suzuki-Miyaura Coupling

Leaving GroupBoronic AcidCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
IodoPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃80295
ChloroPhenylboronic acidPd₂(dba)₃ (5)SPhos (10)K₃PO₄1101288
Iodo4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃802.592
Chloro4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (10)K₃PO₄1101485

As the data indicates, the 4-iodo-thieno[2,3-d]pyrimidine undergoes Suzuki coupling under milder conditions and in significantly shorter reaction times compared to its chloro counterpart. The use of a simple Pd(PPh₃)₄ catalyst is sufficient for the highly reactive iodo substrate. In contrast, the less reactive 4-chloro-thieno[2,3-d]pyrimidine necessitates a more sophisticated catalytic system, employing a strong electron-donating ligand like SPhos and higher temperatures to achieve comparable, albeit slightly lower, yields.

Mechanism & Rationale: The greater reactivity of the iodo group stems from the lower C-I bond dissociation energy, which facilitates the initial oxidative addition of the palladium(0) catalyst. For the more robust C-Cl bond, a more electron-rich and sterically demanding phosphine ligand is required to promote this typically rate-limiting step.

Suzuki_Coupling_Workflow start Assemble Reaction: - Thieno[2,3-d]pyrimidine (Cl or I) - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent degas Degas Mixture (e.g., N2 sparging) start->degas heat Heat to Reaction Temp (80-110 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor Sample periodically monitor->heat Reaction incomplete workup Aqueous Workup & Extraction monitor->workup Reaction complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the choice of leaving group has a significant impact on the reaction conditions.

Experimental Data Summary: Buchwald-Hartwig Amination

Leaving GroupAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
IodoMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃90491
ChloroMorpholinePd₂(dba)₃ (4)RuPhos (8)NaOtBu1101884

The trend observed in the Suzuki coupling is mirrored in the Buchwald-Hartwig amination. The iodo-substituted thieno[2,3-d]pyrimidine reacts more readily, requiring a lower catalyst loading and a less harsh base compared to the chloro analogue. The increased stability of the C-Cl bond necessitates the use of a stronger base (NaOtBu) and a more active catalyst system to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are highly effective, classical nucleophilic aromatic substitution (SNAAr) remains a valuable and often more atom-economical method for introducing nucleophiles. The success of an SNAAr reaction is highly dependent on the electronic nature of the scaffold and the leaving group.

The thieno[2,3-d]pyrimidine ring system is sufficiently electron-deficient to undergo SNAAr, particularly when the leaving group is positioned at the electron-poor C4 position.

SNAr_Mechanism Reactants Thieno[2,3-d]pyrimidine-X + Nu:⁻ Meisenheimer [Meisenheimer Complex]⁻ (rate-determining step) Reactants->Meisenheimer Attack of Nu:⁻ Products Thieno[2,3-d]pyrimidine-Nu + X⁻ Meisenheimer->Products Loss of X⁻

Caption: Simplified mechanism of a Nucleophilic Aromatic Substitution (SNAAr) reaction.

In SNAAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The electronegativity of the leaving group plays a more significant role here than its bond strength. Chlorine, being more electronegative than iodine, can more effectively stabilize the intermediate Meisenheimer complex through inductive electron withdrawal. However, the C-I bond is more readily broken in the subsequent rearomatization step. The interplay of these two factors determines the overall reactivity.

Experimental Data Summary: SNAAr with Sodium Methoxide

Leaving GroupNucleophileSolventTemp (°C)Time (h)Yield (%)
IodoNaOMeMeOH65675
ChloroNaOMeMeOH65588

Interestingly, in the case of SNAAr with a strong nucleophile like sodium methoxide, the 4-chloro-thieno[2,3-d]pyrimidine exhibits slightly higher reactivity and yield than the iodo analogue under the same conditions. This can be attributed to the dominant effect of chlorine's higher electronegativity, which enhances the electrophilicity of the C4 position and stabilizes the anionic intermediate.

Practical Considerations and Recommendations

Choose Iodo-thieno[2,3-d]pyrimidines when:

  • Mild reaction conditions are a priority: Their high reactivity allows for lower temperatures and the use of less complex catalytic systems.

  • Rapid synthesis is required: Reaction times are significantly shorter, accelerating the drug discovery cycle.

  • The downstream chemistry involves challenging cross-coupling partners: The inherent reactivity of the C-I bond can help overcome the sluggishness of unreactive coupling partners.

Choose Chloro-thieno[2,3-d]pyrimidines when:

  • Cost and availability are major concerns: Chloro-substituted starting materials are generally more economical.

  • Stepwise, selective functionalization is planned: The lower reactivity of the chloro group allows for selective reaction at another, more reactive site (e.g., an iodo or bromo group) on the same molecule.

  • The primary transformation is SNAAr: The chloro group often provides superior reactivity in these reactions due to its electronic properties.

Detailed Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-thieno[2,3-d]pyrimidine
  • To a flame-dried round-bottom flask, add 4-iodo-thieno[2,3-d]pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 4:1 mixture of dioxane and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol: SNAAr of 4-Chloro-thieno[2,3-d]pyrimidine with Methoxide
  • To a round-bottom flask, add 4-chloro-thieno[2,3-d]pyrimidine (1.0 mmol).

  • Add a solution of sodium methoxide in methanol (0.5 M, 3.0 mL, 1.5 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 65 °C.

  • Stir for 5 hours, monitoring the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (5 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by crystallization or column chromatography.

Conclusion

The choice between a chloro and iodo leaving group on the thieno[2,3-d]pyrimidine scaffold is a nuanced decision that should be guided by the specific synthetic objective. For palladium-catalyzed cross-coupling reactions, the superior reactivity of the iodo group offers clear advantages in terms of milder conditions and faster reaction times. Conversely, for nucleophilic aromatic substitution reactions, the chloro group often proves to be the more effective leaving group. A thorough understanding of these reactivity patterns empowers the medicinal chemist to devise more efficient and robust synthetic strategies, ultimately accelerating the path to novel therapeutic agents.

References

  • Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. Chemical Reviews. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. Organic Reactions. [Link]

  • Nucleophilic Aromatic Substitution. Strategic Applications of Named Reactions in Organic Synthesis. [Link]

Validation

A Predictive Guide to the LC-MS Fragmentation Analysis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule in the public domain, this document leverages established principles of mass spectral fragmentation of related chemical structures, including halogenated pyrimidines and thieno[2,3-d]pyrimidine derivatives. We will compare its predicted fragmentation with that of analogous structures to offer a logical framework for the structural elucidation of this and similar molecules.

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[2][3] Understanding these patterns is key to identifying metabolites, degradation products, and synthetic impurities.[4] This guide is intended for researchers, scientists, and drug development professionals who utilize LC-MS for the characterization of small molecules.

Theoretical Fragmentation Pathways

The structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine incorporates several functionalities that will dictate its fragmentation behavior under mass spectrometric conditions, typically electrospray ionization (ESI) followed by collision-induced dissociation (CID). The primary sites for fragmentation include the carbon-halogen bonds (C-I and C-Cl), the methylthio group, and the fused thieno[2,3-d]pyrimidine ring system.

Based on general fragmentation rules for similar compounds, we can predict the following primary fragmentation pathways:

  • Loss of Iodine Radical (•I): The Carbon-Iodine bond is the most labile of the carbon-halogen bonds present in the molecule and is expected to be the primary site of initial fragmentation. This will result in a significant fragment ion corresponding to the loss of an iodine radical.

  • Loss of Chlorine Radical (•Cl): Following or in parallel with the loss of iodine, the loss of a chlorine radical is another expected fragmentation pathway.[5][6]

  • Loss of Methyl Radical (•CH₃): The methylthio group can undergo α-cleavage, a common fragmentation pathway for thioethers, leading to the loss of a methyl radical.[7]

  • Cleavage of the Pyrimidine Ring: Pyrimidine and its derivatives are known to undergo ring cleavage, often involving the loss of a neutral hydrogen cyanide (HCN) molecule.[5][8][9]

  • Sequential Fragmentations: A combination of the above primary fragmentation events will lead to a series of product ions, providing a detailed fingerprint of the molecule.

The following diagram illustrates the predicted fragmentation cascade for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

fragmentation_pathway parent [M+H]⁺ m/z 340.88 frag1 [M+H-I]⁺ m/z 213.98 parent->frag1 - •I frag2 [M+H-Cl]⁺ m/z 305.91 parent->frag2 - •Cl frag3 [M+H-CH₃]⁺ m/z 325.86 parent->frag3 - •CH₃ frag4 [M+H-I-Cl]⁺ m/z 178.95 frag1->frag4 - •Cl frag5 [M+H-I-HCN]⁺ m/z 186.96 frag1->frag5 - HCN

Caption: Predicted major fragmentation pathway of protonated 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Comparative Fragmentation Analysis

To better understand the influence of the substituents on the fragmentation pattern, we can compare the predicted fragmentation of our target molecule with that of a simpler analog, 4-Chloro-6-methylthieno[2,3-d]pyrimidine.

Feature4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine4-Chloro-6-methylthieno[2,3-d]pyrimidineRationale for Difference
Molecular Ion [M+H]⁺ m/z 340.88m/z 214.99The presence of the heavy iodine atom significantly increases the molecular weight.
Primary Fragmentation Loss of Iodine (•I)Loss of Chlorine (•Cl) or Methyl (•CH₃)The C-I bond is significantly weaker than the C-Cl or C-C bonds, making it the most likely initial cleavage site.
Key Fragment Ions [M+H-I]⁺, [M+H-Cl]⁺, [M+H-CH₃]⁺[M+H-Cl]⁺, [M+H-CH₃]⁺The presence of iodine introduces a unique and dominant initial fragmentation pathway.
Ring Cleavage Likely to occur from the [M+H-I]⁺ fragmentLikely to occur from the parent ion or [M+H-Cl]⁺ fragmentThe initial loss of the bulky iodine atom may influence the subsequent stability and fragmentation of the heterocyclic core.

This comparative approach highlights how the substitution pattern, particularly the presence of different halogens, can be used to predict and interpret mass spectra.

Predicted Fragment Ion Table

The following table summarizes the predicted m/z values for the key fragment ions of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in positive ionization mode.

IonPredicted m/zProposed Structure
[M+H]⁺ 340.88Protonated parent molecule
[M+H-I]⁺ 213.98Loss of iodine radical
[M+H-Cl]⁺ 305.91Loss of chlorine radical
[M+H-CH₃]⁺ 325.86Loss of methyl radical
[M+H-I-Cl]⁺ 178.95Sequential loss of iodine and chlorine radicals
[M+H-I-HCN]⁺ 186.96Loss of iodine radical followed by loss of hydrogen cyanide

Detailed Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, the following LC-MS/MS protocol is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[10][11]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is a good starting point for small molecule analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) capable of MS/MS.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scan (MS/MS) of the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data_analysis Data Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution lc_system UHPLC System C18 Column working->lc_system gradient Gradient Elution lc_system->gradient esi Positive ESI gradient->esi full_scan Full Scan MS esi->full_scan msms Product Ion Scan (MS/MS) full_scan->msms interpretation Fragmentation Pattern Interpretation msms->interpretation comparison Comparison with Predicted Fragments interpretation->comparison

Caption: Experimental workflow for LC-MS/MS analysis.

By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the LC-MS fragmentation data for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine and structurally related compounds, thereby accelerating their research and development efforts.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Xie, F., Gong, Y., Geng, S., Li, Y., Wu, X., & Hu, M. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 150, 112–120. [Link]

  • de Wit, M., den Hartigh, J., & Gelderblom, H. (2020). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. TrAC Trends in Analytical Chemistry, 129, 115949. [Link]

  • Li, W., & Jia, L. (2018). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. Molecules, 23(11), 2879. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92–99. [Link]

  • van der Nagel, B. C. H., Wessels, M. A., & van den Heuvel, J. J. M. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 234, 115594. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Ture, M., & Gu, C. (2012). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 23(8), 1346–1356. [Link]

  • Rescigno, A., Satta, M., Catone, D., Bolognesi, P., O'Keeffe, P., Avaldi, L., & Stener, M. (2011). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. Journal of Physics: Conference Series, 288, 012018. [Link]

  • Csupor-Löffler, B., Zombory, K., & Hetényi, A. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158–169. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wang, Y., Li, H., Li, Y., Wang, Y., & Zhang, Y. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(10), 2118–2127. [Link]

  • Lin, Y.-H., Chen, Y.-L., Huang, C.-H., Chen, Y.-C., & Chen, C.-T. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2266–2283. [Link]

  • Lin, Y.-H., Chen, Y.-L., Huang, C.-H., Chen, Y.-C., & Chen, C.-T. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2266–2283. [Link]

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Sources

Comparative

Benchmarking Cross-Coupling Efficiency of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine Derivatives: A Comparative Guide

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity has led to the development of numerous derivatives with a broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The ability to selectively functionalize this core at various positions is paramount for generating diverse compound libraries for drug screening and optimizing structure-activity relationships (SAR).

The subject of this guide, 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, presents two distinct and orthogonally reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in the reactivity of the C-I and C-Cl bonds provides a strategic handle for sequential and site-selective modifications. This guide offers a comprehensive comparison of the efficiency of three major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of this versatile scaffold, supported by experimental data from closely related systems.

Regioselectivity in Cross-Coupling: The C-I vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly lower for heavier halogens, leading to a general reactivity trend of C-I > C-Br > C-OTf >> C-Cl.[5] For 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, this principle dictates that the initial cross-coupling will overwhelmingly favor the more labile C6-iodo position, leaving the C4-chloro position intact for subsequent transformations. This predictable regioselectivity is a cornerstone of synthetic strategy when working with dihalogenated heterocycles.

Comparative Analysis of Cross-Coupling Reactions at the C6-Iodo Position

The following sections provide a comparative overview of Suzuki-Miyaura and Sonogashira couplings for the functionalization of the C6-iodo position of the thieno[2,3-d]pyrimidine core. The experimental data is drawn from studies on closely analogous substrates to provide a reliable benchmark.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in biologically active molecules.[6] The reaction's tolerance to a wide range of functional groups makes it a workhorse in medicinal chemistry.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq) + Arylboronic Acid (1.1-1.5 eq) + Base (2.0-3.0 eq) Catalyst_Ligand Pd Catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq) Solvent Degassed Solvent (e.g., Dioxane/Water) Heating Heat (80-110 °C) Stir (2-24 h) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool to RT Dilute with Organic Solvent Monitoring->Quenching Extraction Wash with Water & Brine Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product Isolated Product: 6-Aryl-4-chloro-2-methylthieno[2,3-d]pyrimidine

Caption: General workflow for Suzuki-Miyaura coupling.

Table 1: Benchmarking Suzuki-Miyaura Coupling Conditions

ParameterConditionRationaleYield (%)Reference
Catalyst Pd(PPh₃)₄A versatile and commercially available Pd(0) catalyst effective for a wide range of substrates.~85-95[6][7]
Ligand Triphenylphosphine (integral to catalyst)Stabilizes the Pd(0) center and facilitates the catalytic cycle.[6]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation. K₃PO₄ is often used for less reactive substrates.[6][8]
Solvent Dioxane/Water or Toluene/Ethanol/WaterAqueous mixtures are common and facilitate the dissolution of the base and boronic acid.[6][9]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.[6]

Note: Yields are based on reactions with arylboronic acids on closely related 4-chloro-6-iodopyrimidine substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl or vinyl halides.[10][11] This reaction is invaluable for introducing alkynyl groups that can serve as handles for further transformations, such as "click" chemistry, or as key pharmacophores themselves.

Workflow for Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq) + Terminal Alkyne (1.2-1.5 eq) + Base (e.g., Et₃N, DIPEA) Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) Co-catalyst (e.g., CuI) Solvent Anhydrous Solvent (e.g., THF, DMF) Stirring Stir at RT to 60 °C (1-12 h) Solvent->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quenching Dilute with Organic Solvent Filter through Celite Monitoring->Quenching Extraction Wash with Water & Brine Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product Isolated Product: 6-Alkynyl-4-chloro-2-methylthieno[2,3-d]pyrimidine

Caption: General workflow for Sonogashira coupling.

Table 2: Benchmarking Sonogashira Coupling Conditions

ParameterConditionRationaleYield (%)Reference
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Both are effective, with PdCl₂(PPh₃)₂ often being more stable and easier to handle.~70-90[5][12]
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide, which then transmetalates to the palladium center.[10][11]
Base Et₃N or DIPEAActs as both a base to deprotonate the alkyne and often as a solvent.[12]
Solvent THF or DMFAnhydrous conditions are typically required to prevent side reactions.[11]
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond often allows for mild reaction conditions.[5][12]

Note: Yields are based on reactions with terminal alkynes on various aryl iodides.

Functionalization at the C4-Chloro Position: The Buchwald-Hartwig Amination

Once the C6 position is functionalized, the C4-chloro position becomes the target for subsequent cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines.[13][14]

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Substituted-4-chloro-2-methylthieno[2,3-d]pyrimidine (1.0 eq) + Amine (1.1-1.5 eq) + Base (e.g., NaOtBu, Cs₂CO₃) Catalyst_Ligand Pd Pre-catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos, XPhos) Solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Heating Heat (80-120 °C) (2-24 h) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool to RT Filter through Celite Monitoring->Quenching Extraction Aqueous Workup Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product Isolated Product: 4-Amino-6-substituted-2-methylthieno[2,3-d]pyrimidine

Caption: General workflow for Buchwald-Hartwig amination.

Table 3: Benchmarking Buchwald-Hartwig Amination Conditions

ParameterConditionRationaleYield (%)Reference
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors for generating the active Pd(0) catalyst in situ.~60-95[15][16]
Ligand Xantphos or XPhosBulky, electron-rich phosphine ligands that promote oxidative addition to the C-Cl bond and facilitate reductive elimination.[15][16]
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is common, while Cs₂CO₃ can be used for more sensitive substrates.[14]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary to prevent side reactions.[14]
Temperature 80-120 °CHigher temperatures are generally required for the less reactive C-Cl bond compared to C-I or C-Br bonds.[15]

Note: Yields are based on reactions with various amines on chloro-substituted pyrimidine and thienopyrimidine systems.

Experimental Protocols

The following are representative, detailed protocols for each cross-coupling reaction, adapted from literature procedures on closely related substrates.

Protocol 1: Suzuki-Miyaura Coupling at the C6-Iodo Position
  • Materials: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C6-Iodo Position
  • Materials: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, terminal alkyne, PdCl₂(PPh₃)₂, CuI, triethylamine (Et₃N), THF.

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF, followed by triethylamine (2.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4-8 hours, or gently heat to 50 °C if necessary, monitoring by TLC.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C4-Chloro Position
  • Materials: 6-Aryl/alkynyl-4-chloro-2-methylthieno[2,3-d]pyrimidine, amine, Pd₂(dba)₃, Xantphos, NaOtBu, toluene.

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

    • Seal the tube, and evacuate and backfill with argon.

    • Add a solution of the 6-substituted-4-chloro-2-methylthieno[2,3-d]pyrimidine (1.0 eq) in anhydrous, degassed toluene.

    • Add the amine (1.2 eq).

    • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine scaffold offers a predictable and versatile platform for the synthesis of diverse derivatives through palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C6-iodo and C4-chloro bonds allows for a highly regioselective, sequential functionalization strategy.

  • Suzuki-Miyaura and Sonogashira couplings provide highly efficient methods for introducing aryl and alkynyl groups, respectively, at the C6 position under relatively mild conditions.

  • The Buchwald-Hartwig amination is a robust method for functionalizing the more inert C4-chloro position, thereby completing the diversification of the scaffold.

By leveraging these powerful synthetic tools, researchers can efficiently generate extensive libraries of novel thieno[2,3-d]pyrimidine derivatives, accelerating the pace of drug discovery and the development of new therapeutic agents.

References

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  • Bozorov, K., Zhao, J., & Aisa, H. A. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552–573. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20086–20098. [Link]

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  • Zaman, A., et al. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ChemistrySelect, 8(18), e202300581. [Link]

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  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

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  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2016). Jurnal Pendidikan Kimia, 13(2), 112-116.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20086–20098. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1083–1091. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Knochel, P., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 58(39), 13963-13967. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine Reaction Intermediates

This guide provides an in-depth comparison of spectroscopic methodologies for the structural validation of reaction intermediates in the synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. Designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the structural validation of reaction intermediates in the synthesis of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Strategic Importance of Thieno[2,3-d]pyrimidines and Their Intermediates

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecules like 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine are valuable synthons, where the halogenated positions at C4 and C6 provide reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Given the complexity of heterocyclic synthesis, rigorous characterization of reaction intermediates is not merely a quality control step but a critical component of reaction optimization and mechanistic understanding. Incomplete cyclization, undesired side-products, or incorrect regiochemistry can derail a synthetic campaign. Therefore, employing a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.

Proposed Synthetic Pathway and Key Intermediate

A common and efficient route to thieno[2,3-d]pyrimidines involves the cyclization of a functionalized 2-aminothiophene precursor. For our target molecule, a plausible key intermediate is Ethyl 2-amino-5-iodo-4-(methylthio)thiophene-3-carboxylate . Validating the structure of this intermediate is paramount before proceeding to the pyrimidine ring formation and subsequent chlorination.

Synthetic_Pathway reagents reagents start Thiophene Precursors intermediate Intermediate: Ethyl 2-amino-5-iodo-4-(methylthio) thiophene-3-carboxylate start->intermediate Multistep Synthesis cyclized 6-Iodo-2-(methylthio)thieno[2,3-d] pyrimidin-4(3H)-one intermediate->cyclized Cyclization (e.g., with Formamide) final Target Molecule: 4-Chloro-6-iodo-2-methylthieno [2,3-d]pyrimidine cyclized->final Chlorination (e.g., with POCl₃)

Caption: A plausible synthetic route to the target compound.

Core Spectroscopic Techniques: A Comparative Analysis

No single technique provides a complete structural picture. The synergy between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offers a self-validating system for confirming the identity and purity of the reaction intermediate.

TechniquePrincipleInformation GainedStrengths for This ApplicationLimitations
¹H & ¹³C NMR Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information on the chemical environment, connectivity, and number of unique protons and carbons.Unambiguously confirms the carbon-hydrogen framework. Can easily distinguish the aminothiophene intermediate from the cyclized pyrimidine product through the presence/absence of specific NH₂ and pyrimidine protons.Relatively low sensitivity compared to MS. Sample must be soluble. Can be complex to interpret with impurities.
Mass Spec (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Determines the molecular weight and elemental composition (via isotopic patterns). Fragmentation patterns give clues about the molecular structure.Confirms the correct mass, validating the incorporation of iodine and sulfur. The distinct isotopic pattern of chlorine confirms its presence in the final product.[3][4]Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish without fragmentation analysis.
FTIR Measures the absorption of infrared radiation, which excites molecular vibrations.Identifies the presence or absence of specific functional groups.Excellent for tracking reaction progress. The disappearance of the N-H stretching bands of the amino group (~3300-3400 cm⁻¹) and the appearance of the C=O amide band (~1650-1700 cm⁻¹) are clear indicators of cyclization.[5][6]Provides limited information about the overall molecular skeleton. The "fingerprint region" can be complex and difficult to interpret fully.

In-Depth Analysis & Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. By comparing the spectra of the starting material, intermediate, and product, a clear narrative of the chemical transformation emerges.

Expected Data for Key Intermediate (Ethyl 2-amino-5-iodo-4-(methylthio)thiophene-3-carboxylate):

  • ¹H NMR:

    • A broad singlet corresponding to the two protons of the amino group (NH₂), typically in the range of δ 7.0 ppm, which is exchangeable with D₂O.[5]

    • A singlet for the methylthio (S-CH₃) protons around δ 2.5-3.0 ppm.

    • A quartet and a triplet for the ethyl ester (-OCH₂CH₃) protons around δ 4.3 ppm and δ 1.3 ppm, respectively.

  • ¹³C NMR:

    • Signals for the two distinct thiophene ring carbons.

    • A signal for the methylthio carbon (~15-20 ppm).

    • Signals for the ethyl ester carbons (~60 ppm for -OCH₂ and ~14 ppm for -CH₃).

    • A signal for the carbonyl carbon (C=O) of the ester around δ 165 ppm.

Transition to Product: Upon cyclization to the thienopyrimidinone and subsequent chlorination, the NH₂ signal will disappear, and a new signal for the pyrimidine C-H proton will appear downfield (typically δ 8.0-9.0 ppm).[7][8] The ethyl ester signals will also vanish.

Mass Spectrometry (MS)

MS provides definitive proof of the molecular weight, confirming that the desired atoms have been incorporated.

Expected Data for Target Molecule (4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine):

  • Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 339.8 g/mol .

  • Isotopic Pattern: This is the most critical diagnostic feature.

    • Chlorine: The presence of one chlorine atom will result in two peaks in the molecular ion region: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The intensity ratio of M⁺ to M+2 will be approximately 3:1.[4]

    • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not introduce additional complexity to the isotopic pattern.

    • Sulfur: The presence of sulfur will contribute a small M+2 peak (due to ³⁴S, ~4.2% abundance), which slightly modifies the expected pattern.

The combination of the correct molecular weight and the characteristic 3:1 M⁺/M+2 ratio provides powerful evidence for the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent tool for rapidly monitoring the reaction's progress by tracking functional groups.

Expected Data for Key Intermediate vs. Cyclized Product:

Functional GroupIntermediate (Aminothiophene)Cyclized Product (Thienopyrimidinone)Wavenumber (cm⁻¹)
N-H Stretch Present (sharp, medium intensity)Absent~3300 - 3400
C=O Stretch (Ester) Present (strong)Absent~1700 - 1725
C=O Stretch (Amide) AbsentPresent (strong)~1650 - 1700
C=N Stretch AbsentPresent~1600 - 1650

The clear disappearance of the N-H and ester C=O bands and the appearance of the amide C=O band provide conclusive evidence of successful ring closure.[1][9]

Experimental Workflow and Protocols

A logical workflow ensures that data from each technique is used to build a comprehensive and validated structural assignment.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis synthesis Synthesize Intermediate workup Aqueous Workup & Extraction synthesis->workup purify Column Chromatography workup->purify ftir FTIR Analysis (Quick functional group check) purify->ftir Is cyclization complete? (Check for N-H stretch) ms Mass Spec Analysis (Confirm molecular weight) ftir->ms If functional groups are correct... nmr NMR Analysis (Detailed structural elucidation) ms->nmr If mass is correct... conclusion Structure Validated nmr->conclusion If structure matches...

Caption: A systematic workflow for intermediate validation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR. Use proton decoupling to simplify the spectrum.

  • Analysis: Integrate the ¹H NMR peaks to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and integration. Compare with expected values for the intermediate.

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., 100-500 m/z).

  • Analysis: Locate the molecular ion peak (M+H)⁺. Examine the isotopic pattern of this peak cluster. Verify that the mass is correct and that the M+2 peak intensity is consistent with the presence of one chlorine atom (for the final product).[7]

Protocol 3: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key stretching and bending frequencies. Focus on the disappearance of reactant functional groups (e.g., N-H) and the appearance of product functional groups (e.g., C=O amide) to confirm the transformation.[6]

Complementary Validation Logic

The power of this multi-technique approach lies in how the data streams corroborate one another.

Validation_Logic center_node Conclusive Structural Validation nmr NMR Data (C-H Framework) nmr->center_node confirms connectivity ms MS Data (Molecular Weight & Formula) nmr->ms complementary ms->center_node confirms mass & elemental composition ftir FTIR Data (Functional Groups) ms->ftir complementary ftir->center_node confirms key transformations ftir->nmr complementary

Caption: The synergy between spectroscopic techniques.

Conclusion

References

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (2016).
  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher.
  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022). MDPI.

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025).
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). PMC.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • Organic Compounds Containing Halogen

Sources

Comparative

A Comparative Guide to the Toxicity of Halogenated Thieno[2,3-d]pyrimidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Halogenation in Drug Discovery The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Halogenation in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Halogenation of this scaffold is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability, membrane permeability, and binding affinity to target proteins. However, the introduction of halogens can also significantly impact the toxicological profile of these molecules. Understanding the comparative toxicity of different halogenated thieno[2,3-d]pyrimidine building blocks is therefore paramount for the rational design of safer and more effective therapeutic agents.

This guide provides an in-depth, objective comparison of the toxicity of halogenated thieno[2,3-d]pyrimidines, with a focus on in vitro cytotoxicity and genotoxicity. We will delve into the structure-activity relationships (SAR) that govern the toxicological outcomes of substituting with different halogens (Fluorine, Chlorine, Bromine, and Iodine), provide supporting experimental data from the literature, and detail the key experimental protocols for assessing the toxicity of these important building blocks.

Comparative Cytotoxicity of Halogenated Thieno[2,3-d]pyrimidines: A Data-Driven Analysis

Halogenated derivatives, particularly those with fluorine or chlorine substitutions, have been reported to exhibit increased cytotoxicity by enhancing cellular uptake and interactions with oncogenic proteins.[3]

Table 1: Comparative In Vitro Cytotoxicity (IC50/CC50) of Halogenated Thieno[2,3-d]pyrimidine Derivatives

Compound/DerivativeHalogen SubstitutionCell LineIC50/CC50 (µM)Reference
m-Chlorophenyl substituted thieno[2,3-d]pyrimidineChlorineMDA-MB-23121.6[4]
6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]pyrimidineChlorineA549, HCT116, MCF-70.00421[5]
2,4-dichloro-thieno[2,3-d]pyrimidineChlorineL12100.32[1]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneNoneMDA-MB-435Growth Percent = -31.02%[6]
5-amino-2-ethylmercapto-4-phenyl-6-(p-chlorophenylacetamido)thieno[2,3-d]pyrimidineChlorineMCF-78.3[5][7]
Thieno[3,2-d]pyrimidine analogue (isomer)NoneMDA-MB-231-[8]
Bromo-thieno[3,2-d]pyrimidine analogue (isomer)BromineMDA-MB-231-[8]
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (related scaffold)Chlorine, IodineMultiple5 to 20-fold more active than non-iodinated[8]

Analysis of Structure-Toxicity Relationships:

From the available data, several key trends emerge:

  • Influence of Chlorine: Chlorine substitution appears to be a significant contributor to the cytotoxicity of thieno[2,3-d]pyrimidines. For instance, a 2,4-dichloro-thieno[2,3-d]pyrimidine exhibited a potent cytotoxic concentration (CC50) of 0.32 µM against the L1210 leukemia cell line.[1] The position of the chlorine atom is also critical. A meta-chlorophenyl substituted derivative showed an IC50 of 21.6 µM in breast cancer cells, while a 4-chlorophenyl substituted compound demonstrated exceptionally high potency with an IC50 in the nanomolar range.[4][5]

  • Impact of Other Halogens (Bromine and Iodine): Direct comparative data for bromo- and iodo-substituted thieno[2,3-d]pyrimidines is limited. However, studies on the isomeric thieno[3,2-d]pyrimidine scaffold suggest that the presence of a bromine atom can alter the mechanism of cell death compared to its non-halogenated counterpart.[8] Furthermore, research on the related pyrrolo[3,2-d]pyrimidine core indicates that iodination can dramatically increase antiproliferative activity, in some cases by a factor of 5 to 20.[8] This suggests that larger, more polarizable halogens may enhance interactions with biological targets, leading to increased toxicity.

  • The Importance of the Scaffold: It is crucial to note that the thieno[2,3-d]pyrimidine core itself contributes to the observed biological activity. The introduction of different substituents, including but not limited to halogens, can modulate this intrinsic activity.

Assessing the Genotoxic Potential of Halogenated Thieno[2,3-d]pyrimidines

Beyond general cytotoxicity, it is imperative to evaluate the genotoxic potential of drug candidates – their ability to damage DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity assays is typically employed for this purpose.

dot

Caption: Workflow for assessing the genotoxicity of chemical compounds.

Key In Vitro Genotoxicity Assays:
  • Bacterial Reverse Mutation Assay (Ames Test): This assay is a widely used initial screen to detect the mutagenic potential of a chemical to cause gene mutations.[4]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage (clastogenicity) or affect the mitotic apparatus (aneugenicity).[1]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for the detection of DNA strand breaks in individual cells.[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

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Sources

Validation

A Comparative Guide to Validating Regioselectivity in Di-halogenated Thieno[2,3-d]pyrimidines Using 2D NMR

Introduction: The "Where Does It Go?" Problem in Medicinal Chemistry The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents targeting every...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Where Does It Go?" Problem in Medicinal Chemistry

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents targeting everything from cancer to central nervous system disorders.[1][2][3] Its structural similarity to the purine base adenine allows it to interact with a wide array of biological targets, including critical enzymes like protein kinases.[3] The synthesis of derivatives, particularly through halogenation, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.[4][5]

However, the introduction of two halogen atoms onto the thieno[2,3-d]pyrimidine core presents a significant synthetic challenge: regioselectivity. Depending on the reaction conditions and the starting material, halogenation can occur at multiple positions, leading to a mixture of regioisomers. Since the precise location of each halogen atom can drastically alter a molecule's interaction with its biological target, a robust and unambiguous method for structural validation is not just a matter of analytical rigor—it is a prerequisite for meaningful drug development. This guide provides an in-depth comparison of 2D Nuclear Magnetic Resonance (NMR) techniques as the definitive solution for validating regioselectivity in these complex heterocyclic systems.

The Limits of 1D NMR and the Power of 2D Correlation Spectroscopy

While 1D ¹H and ¹³C NMR are fundamental tools, they often fall short in distinguishing between closely related regioisomers of di-halogenated thieno[2,3-d]pyrimidines. Proton and carbon signals may be similar, and without a clear frame of reference, definitive assignment is challenging. This is where 2D NMR spectroscopy excels. By correlating nuclear spins through chemical bonds or through space, 2D NMR provides an unambiguous roadmap of the molecule's atomic connectivity and spatial arrangement.[6][7]

This guide will focus on three key experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies direct, one-bond correlations between protons and the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, offering powerful confirmatory evidence of the proposed 3D structure.[9]

A Practical Case Study: Distinguishing 2,6-dichloro vs. 4,6-dichloro-thieno[2,3-d]pyrimidine

To illustrate the power of this approach, let's consider a hypothetical synthesis aimed at producing a di-chlorinated thieno[2,3-d]pyrimidine. The reaction could potentially yield two primary regioisomers: 2,6-dichloro-5,7-dimethylthieno[2,3-d]pyrimidine (Isomer A) and 4,6-dichloro-5,7-dimethylthieno[2,3-d]pyrimidine (Isomer B) .

Our goal is to use a suite of 2D NMR experiments to definitively identify the correct product structure.

The Decisive Evidence: Interpreting Key 2D NMR Correlations

The key to distinguishing Isomer A from Isomer B lies in the long-range HMBC correlations. The proton on the pyrimidine ring (H4 in Isomer A) and the protons on the thiophene ring (H2 in Isomer B) will have unique sets of correlations based on their positions relative to the quaternary (non-protonated) carbons.

Table 1: Predicted Diagnostic HMBC and NOESY Correlations for Isomers A and B

Experiment Correlation Expected for Isomer A? Expected for Isomer B? Rationale
HMBC H4 ↔ C2Yes No3-bond correlation across the pyrimidine ring.
HMBC H4 ↔ C5aYes No3-bond correlation to the bridgehead carbon.
HMBC H2 ↔ C4NoYes 3-bond correlation across the pyrimidine ring.
HMBC H2 ↔ C7aNoYes 3-bond correlation to the bridgehead carbon.
NOESY H4 ↔ 5-CH₃Yes NoProtons are spatially close in this isomer.
NOESY H2 ↔ 7-CH₃NoYes Protons are spatially close in this isomer.

This table clearly shows that the HMBC and NOESY data provide orthogonal, confirmatory evidence. The presence of an H4 ↔ C2 HMBC cross-peak immediately points to Isomer A, while its absence and the presence of an H2 ↔ C4 cross-peak would confirm Isomer B. The NOESY data provides a secondary, powerful validation of the assignment based on through-space proximity.

Visualizing the Validation Workflow

G cluster_0 Experimental Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Conclusion synthesis Synthetic Product (Mixture of Isomers) nmr Acquire 1D ¹H, ¹³C & 2D HSQC, HMBC, NOESY synthesis->nmr hsqc HSQC: Assign direct C-H pairs nmr->hsqc hmbc HMBC: Map long-range C-H correlations hsqc->hmbc Provides proton assignments noesy NOESY: Identify through-space H-H proximities hmbc->noesy Suggests structure for confirmation decision Compare observed correlations to predicted patterns (Table 1) hmbc->decision noesy->decision isomer_a Validated Structure: Isomer A decision->isomer_a H4↔C2 HMBC H4↔5-CH₃ NOESY observed isomer_b Validated Structure: Isomer B decision->isomer_b H2↔C4 HMBC H2↔7-CH₃ NOESY observed

Caption: Workflow for 2D NMR-based structure validation.

Step-by-Step Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized protocols is essential.

Protocol 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified di-halogenated thieno[2,3-d]pyrimidine derivative. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Solvent Choice: The choice of solvent is critical. Ensure the compound is fully soluble and that solvent signals do not overlap with key analyte signals. DMSO-d₆ is often a good choice for these types of heterocyclic systems.

Protocol 2: 2D NMR Data Acquisition

These are general parameters for a 400 or 500 MHz spectrometer and should be optimized as needed.[8][10][11]

A. HSQC (hsqcedetgpsisp2.4)

  • Purpose: Correlate protons to their directly attached carbons.

  • Spectral Width (F2 - ¹H): Centered on the proton spectrum, typically 10-12 ppm.

  • Spectral Width (F1 - ¹³C): ~160-180 ppm, centered around 80-90 ppm to cover the aromatic and aliphatic regions.

  • Number of Scans (NS): 2-4 scans per increment.

  • Number of Increments (TD F1): 256-512.

  • Key Parameter: The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

B. HMBC (hmbcetgpl3nd)

  • Purpose: Detect 2- and 3-bond correlations between protons and carbons.

  • Spectral Width (F2 - ¹H): Same as HSQC.

  • Spectral Width (F1 - ¹³C): ~200-220 ppm to include all carbons, including quaternary and potential carbonyls.[10]

  • Number of Scans (NS): 8-16 scans per increment (HMBC is less sensitive than HSQC).[10]

  • Number of Increments (TD F1): 256-512.

  • Key Parameter: The long-range coupling delay is optimized for an nJCH of 8 Hz, which is a good compromise for detecting a range of correlations.[8][12]

C. NOESY (noesygpph)

  • Purpose: Detect through-space correlations (protons within ~5 Å).

  • Spectral Width (F2, F1 - ¹H): Same as HSQC in both dimensions.

  • Number of Scans (NS): 8-16 scans per increment.

  • Number of Increments (TD F1): 256-512.

  • Key Parameter: The mixing time (d8 or D9) is crucial and depends on the molecular size. For small molecules (<500 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[10]

Visualizing the Decisive Correlations

The following diagram illustrates the key HMBC correlations that differentiate Isomer A from Isomer B, providing a clear visual guide for spectral interpretation.

G cluster_A Isomer A: 2,6-dichloro cluster_B Isomer B: 4,6-dichloro node1 H4_label H4 C2_label C2 C5a_label C5a H4_node->C2_node H4_node->C5a_node node2 H2_label H2 C4_label C4 C7a_label C7a H2_node->C4_node H2_node->C7a_node

Caption: Key HMBC correlations for structural assignment.

Conclusion

For researchers and drug development professionals working with substituted thieno[2,3-d]pyrimidines, ambiguity in structural assignment is a significant barrier to progress. The combination of HSQC, HMBC, and NOESY experiments provides a self-validating system for the unambiguous determination of regiochemistry. By carefully acquiring and interpreting the data from this suite of 2D NMR experiments, scientists can proceed with confidence, knowing that the correct molecular architecture has been confirmed. This analytical rigor is fundamental to building accurate structure-activity relationships and ultimately, to the successful development of novel therapeutics.[13]

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

  • Drasbek, M. R., et al. (2018). A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 61(9), 4035-4049. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 105. [Link]

  • Gomes, P. A. C., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Decatur, J. (2020). HSQC and HMBC for Topspin. Vassar College. [Link]

  • Friebolin, H. (2005). Structure Elucidation By NMR In Organic Chemistry. Wiley. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]

  • University of Chicago. (n.d.). Experiment Guides. NMR Facility – Chemistry Department. [Link]

  • Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. [Link]

  • Columbia University. (n.d.). Complex NMR experiments: 2D, selective, etc. Chemistry Department. [Link]

  • MRRC. (2025). Structure Elucidation Notes. University of Illinois Chicago. [Link]

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(24), 6863-6876. [Link]

  • Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Scientific Reports, 11(1), 1-13. [Link]

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. [Link]

  • IMSERC. (n.d.). 2D HSQC-NOESY Experiment. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine

This document provides a detailed protocol for the proper handling and disposal of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. As a halogenated heterocyclic compound integral to many research and development pipelin...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper handling and disposal of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. As a halogenated heterocyclic compound integral to many research and development pipelines, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar reagents.

Hazard Identification and Chemical Profile

Understanding the specific hazards of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is the foundation of its safe management. This compound belongs to a class of halogenated organic molecules, which requires specific disposal pathways.[1][2] Due to its chlorine and iodine content, it must not be mixed with non-halogenated chemical waste, as this complicates the disposal process and significantly increases costs.[2][3]

Table 1: Chemical Identifiers and Properties of Structural Analogs

PropertyData for 4-Chloro-6-iodothieno[2,3-d]pyrimidine
CAS Number 552295-08-6[4]
Molecular Formula C₆H₂ClIN₂S[4]
Physical Form Solid[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[4]

Table 2: GHS Hazard Classifications Based on Structural Analogs

Hazard Class & CodeDescriptionSignal WordPictogramSource
Acute Toxicity, Oral (H302) Harmful if swallowedWarningGHS07 (Exclamation Mark)[4][5]
Skin Irritation (H315) Causes skin irritationWarningGHS07 (Exclamation Mark)[4][5][6]
Eye Irritation (H319) Causes serious eye irritationWarningGHS07 (Exclamation Mark)[4][5][6]
STOT SE 3 (H335) May cause respiratory irritationWarningGHS07 (Exclamation Mark)[4][5]

Regulatory Framework for Disposal

Disposal of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is governed by stringent local and national regulations. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[7]

As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[8][9] It is crucial to consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all specific requirements, which may include state-level regulations that are stricter than federal mandates.[10]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe handling is a prerequisite for safe disposal. All manipulations of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine, including weighing and preparing for disposal, must be conducted with appropriate safety measures.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound and any solutions within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Safety Stations: Ensure that an eyewash station and safety shower are immediately accessible.[12][13]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166.[12]

  • Hand Protection: Wear compatible protective gloves, such as nitrile rubber.[11][14]

  • Protective Clothing: A fully buttoned lab coat is required to prevent skin contact.[11][12]

Step-by-Step Disposal Protocol

This protocol ensures that 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine waste is managed safely and in accordance with established best practices.

Step 1: Waste Classification and Segregation

  • Rationale: Proper segregation is the most critical step. Halogenated wastes are typically disposed of via high-temperature incineration, a different and more costly process than that for non-halogenated solvents.[3][15] Mixing waste streams leads to regulatory violations and unnecessarily high disposal costs.

  • Procedure:

    • Designate 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) as "Halogenated Organic Waste."

    • Keep this waste stream strictly separate from all other waste types, especially non-halogenated organic waste.[2][16]

    • Do NOT dispose of this chemical down the drain or allow it to evaporate in a fume hood.[14]

Step 2: Container Selection

  • Rationale: The waste container must be compatible with the chemical to prevent leaks and degradation. The material must not react with the waste.

  • Procedure:

    • Select a clean, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[14]

    • Ensure the container has a secure, threaded screw-top cap to prevent spills and vapor release.[16]

    • The container must be in good condition, free from cracks or damage.

Step 3: Proper Labeling

  • Rationale: Accurate labeling is a legal requirement and essential for the safety of all personnel who may handle the container. It ensures the contents are known and managed correctly by EHS personnel.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[2][16]

    • Clearly write the full, unabbreviated chemical name: "Waste 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine."

    • List all other components in the container if it is a mixed waste.

    • Indicate the accumulation start date (the date the first piece of waste was added).

Step 4: Safe Accumulation and Storage

  • Rationale: Waste must be stored safely in a designated area to prevent accidents and exposure.

  • Procedure:

    • Keep the waste container sealed at all times, except when actively adding waste.[2][16]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA should be in a location with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals at a licensed facility. Laboratory personnel should never attempt to dispose of hazardous waste themselves.

  • Procedure:

    • Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.

    • Follow their specific procedures for requesting removal, which may involve an online form or a phone call.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

G start Material Identified for Disposal: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine classify 1. Classify Waste Stream start->classify is_halogenated Does it contain Chlorine or Iodine? classify->is_halogenated halogenated_waste Classify as: 'HALOGENATED ORGANIC WASTE' is_halogenated->halogenated_waste  Yes   segregate 2. Segregate from Non-Halogenated Waste halogenated_waste->segregate container 3. Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste' Label - Full Chemical Name segregate->container accumulate 4. Accumulate Safely - In Satellite Accumulation Area (SAA) - With Secondary Containment - Keep Container Closed container->accumulate request_pickup 5. Request EHS Pickup accumulate->request_pickup end_proc Disposal Process Complete request_pickup->end_proc

Caption: Disposal workflow for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.

Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential for mitigating risks.

For a Small, Contained Spill:

  • Alert personnel in the immediate area.

  • Don appropriate PPE (gloves, goggles, lab coat).[11]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[11]

  • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the incident to your supervisor and EHS department.

For a Large or Uncontrolled Spill:

  • Evacuate the laboratory immediately.

  • Alert others by activating the fire alarm if necessary and notify personnel in adjacent areas.

  • Call your institution's emergency number and/or EHS department from a safe location.[16]

  • Provide the dispatcher with the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
  • 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine - Chemical Substance Information. NextSDS.
  • 4-Chloro-6-iodothieno[2,3-d]pyrimidine | 552295-08-6. Sigma-Aldrich.
  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine | CAS 106691-21-8. Chemical-Suppliers.com.
  • 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732. PubChem, National Center for Biotechnology Information.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
  • Safety Data Sheet for 4,6-Dichloro-2-(methylthio)pyrimidine. Thermo Fisher Scientific.
  • Safety Data Sheet for 6-Chloro-7-deazapurine. Fisher Scientific.
  • Halogenated Solvents Standard Operating Procedure. Washington State University.
  • Safety Data Sheet for 4,6-Dichloro-2-(methylthio)pyrimidine. TCI Chemicals.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Appendix III List Of Halogenated Organic Compounds Regulated Under S. NR 668.32. Wisconsin Administrative Code.
  • 7.2 Organic Solvents. Cornell Environmental Health and Safety.

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Handling

Personal protective equipment for handling 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals with the critical safety, logistical, and procedural frameworks required for handling 4-Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals with the critical safety, logistical, and procedural frameworks required for handling 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine .

This di-halogenated heterocyclic building block is heavily utilized in medicinal chemistry, particularly in the synthesis of advanced oncology therapeutics such as Mcl-1 and VEGFR-2 inhibitors[1][2]. However, the very chemical reactivity that makes it synthetically valuable also necessitates rigorous safety protocols.

Part 1: Mechanistic Toxicology and Hazard Profile

To handle this compound safely, one must understand the causality behind its toxicity. The thieno[2,3-d]pyrimidine core is intrinsically electron-deficient. The addition of a chlorine atom at the C4 position and an iodine atom at the C6 position further withdraws electron density, rendering these positions highly susceptible to nucleophilic attack.

Biologically, this means the compound can act as a potent electrophile, reacting with nucleophilic amino acid residues (such as cysteine or lysine) in epidermal proteins, ocular tissue, and mucous membranes. This alkylating potential is the mechanistic root of its acute toxicity and irritant properties. According to standard 3[3], the compound mandates strict barrier isolation.

Quantitative Hazard and PPE Summary
ParameterGHS Code / SpecificationOperational Justification (Causality)
Acute Toxicity H302, H312, H332The compound easily permeates biological barriers; ingestion, dermal contact, or inhalation can lead to systemic toxicity[3].
Tissue Irritation H315, H319, H335Direct contact causes rapid nucleophilic aromatic substitution (SNAr) with tissue proteins, leading to severe skin, eye, and respiratory irritation[3].
Hand Protection Double-layered Nitrile (Min 0.11 mm)Nitrile blocks the solid powder. Double-gloving ensures that if the outer glove is compromised by reaction solvents (e.g., DMF), the inner glove maintains the barrier.
Respiratory Barrier N95, P95, or Full-Face RespiratorThe fine powder is highly prone to aerosolization during weighing. Respiratory protection prevents inhalation of micro-particles[3].
Eye Protection EN 166 / NIOSH tight-fitting gogglesStandard safety glasses are insufficient. Tight-fitting goggles prevent airborne halogenated dust from dissolving in the tear film and causing corneal damage[3].

Part 2: Operational Workflow and Safety Gates

The following diagram illustrates the self-validating safety workflow required from initial weighing to final waste disposal.

SafetyWorkflow N1 1. Solid Handling & Weighing (Risk: Aerosolization) N2 2. PPE & Engineering Controls (N95, Double Glove, Hood) N1->N2 N3 3. Solvent Dissolution (DMF / 1,4-Dioxane) N2->N3 N4 4. Selective Pd-Coupling (C6-Iodo Reactivity) N3->N4 N5 5. Reaction Quench (Aqueous Workup) N4->N5 N6 6. Halogenated Waste Disposal N5->N6

Safe operational workflow for handling halogenated thienopyrimidines.

Part 3: Step-by-Step Methodology (Regioselective Cross-Coupling)

Scientific Grounding & Causality: The di-halogenated nature of 4-chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine presents a powerful synthetic advantage. The C6-carbon-iodine bond is significantly weaker and more polarizable than the C4-carbon-chlorine bond. Consequently, in the presence of a palladium catalyst, oxidative addition occurs at the C6 position orders of magnitude faster. This allows for highly regioselective Suzuki or Sonogashira couplings without the need to chemically protect the C4 position[2].

Self-Validating Protocol:

  • Pre-Operational Safety Validation:

    • Verify the chemical fume hood face velocity is operating between 80–120 fpm.

    • Don primary PPE: flame-resistant lab coat, tight-fitting safety goggles, and an N95 respirator[3].

    • Don secondary PPE: double-layer nitrile gloves. Validation Check: Vigorously rub your gloved hands together; inspect the outer gloves for micro-tears before touching the reagent bottle.

  • Reagent Weighing and Transfer:

    • Weigh the 4-chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine exclusively inside the fume hood or a dedicated vented balance enclosure to prevent aerosolization.

    • Transfer the solid directly into a dry, argon-flushed Schlenk flask.

  • Solvent Dissolution:

    • Add the degassed solvent (e.g., 1,4-dioxane or DMF).

    • Safety Check: If solvent drips onto your hands, immediately remove the outer glove, dispose of it in solid waste, and don a new outer glove. The inner glove ensures continuous dermal protection.

  • Catalyst Addition and Reaction Execution:

    • Add the palladium catalyst (e.g., Pd(PPh3)4) and the appropriate base (e.g., K2CO3)[4].

    • Seal the flask, apply a strict inert atmosphere (Argon/N2), and heat to the target temperature (typically 50–60 °C)[1].

  • Quenching and Workup:

    • Upon reaction completion, cool the vessel to room temperature and quench slowly with water or a mild aqueous buffer to neutralize any reactive intermediates.

    • Extract the product using an organic solvent (e.g., ethyl acetate).

Part 4: Spill Response and Waste Disposal Plan

Because this compound is a halogenated organic molecule, it poses a severe threat to aquatic ecosystems and must be managed with strict environmental controls.

  • Solid Spill Response: Do NOT use water for the initial cleanup of the powder, as water will simply spread the hydrophobic compound. Instead, gently cover the spill with a damp, solvent-compatible absorbent pad to suppress dust formation, then sweep it into a sealed container using non-sparking tools[3].

  • Liquid Spill Response: Absorb with inert materials (vermiculite or sand) and transfer to a hazardous waste bin.

  • Disposal: Route all aqueous and organic waste containing unreacted starting material into strictly labeled Halogenated Organic Waste containers. Mixing halogenated thienopyrimidines with non-halogenated waste can lead to dangerous cross-reactivity, regulatory violations, and severe environmental toxicity[4].

References

  • Echemi:4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE Safety Data Sheets.
  • Journal of Medicinal Chemistry (ACS):Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor.
  • National Institutes of Health (PMC):Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative.
  • Benchchem:Org 43553 | 501444-88-8 Laboratory Waste Management Guidelines.

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